6-Bromochroman-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136513-99-0 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2 |
InChI Key |
YZVOSKBBYKXJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 6-Bromochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of 6-Bromochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data for its precursor, 6-Bromochroman-3-one, with established chemical principles to offer a robust profile for research and development purposes.
Core Physicochemical Properties
The properties of this compound are summarized below. Data for the precursor, 6-Bromochroman-3-one, is included for comparative purposes.
| Property | This compound | 6-Bromochroman-3-one |
| Molecular Formula | C₉H₉BrO₂ | C₉H₇BrO₂[1] |
| Molecular Weight | ~229.07 g/mol | 227.05 g/mol [1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | Data not available |
| pKa | Data not available | Data not available |
| Appearance | Expected to be a solid at room temperature. | Data not available |
| SMILES | O1c2ccc(Br)cc2C(O)C1 | O=C1Cc2cc(Br)ccc2O1 |
Note: The molecular formula and weight for this compound are inferred from the reduction of 6-Bromochroman-3-one.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the reduction of its corresponding ketone, 6-Bromochroman-3-one.
Experimental Protocol: Reduction of 6-Bromochroman-3-one
This protocol describes a general method for the reduction of a chromanone to a chromanol using a standard reducing agent.
Materials:
-
6-Bromochroman-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 6-Bromochroman-3-one in methanol in a round-bottom flask at room temperature with stirring.
-
Reduction: Slowly add sodium borohydride to the solution in portions. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature of 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, the broader class of chroman derivatives has been extensively studied for its biological activities. Research has shown that chroman-based molecules can exhibit a range of pharmacological effects, including:
-
Anticancer Properties: Certain chroman derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][3][4]
-
Antimicrobial Activity: The chroman scaffold is a feature of some compounds with antibacterial and antifungal properties.
-
Enzyme Inhibition: Substituted chromans have been investigated as inhibitors of various enzymes, highlighting their potential in targeted therapies.[3]
Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the synthetic pathway from 6-Bromochroman-3-one to this compound.
Caption: Synthetic pathway for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of 6-Bromochroman-3-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Bromochroman-3-ol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic behavior derived from the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies described herein are standard protocols applicable to the structural elucidation of similar organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR data for this compound. These predictions are based on the analysis of its constituent functional groups and structural motifs, including a 1,2,4-trisubstituted aromatic ring, a chroman core, a secondary alcohol, and a bromo substituent.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2a | 3.8 - 4.2 | dd | J_gem ≈ 11-12, J_vic ≈ 3-4 |
| H-2b | 4.1 - 4.5 | dd | J_gem ≈ 11-12, J_vic ≈ 5-6 |
| H-3 | 4.0 - 4.4 | m | - |
| H-4a | 2.8 - 3.2 | dd | J_gem ≈ 16-17, J_vic ≈ 5-6 |
| H-4b | 2.6 - 3.0 | dd | J_gem ≈ 16-17, J_vic ≈ 4-5 |
| H-5 | 7.2 - 7.4 | d | J_ortho ≈ 2-3 |
| H-7 | 7.0 - 7.2 | dd | J_ortho ≈ 8-9, J_meta ≈ 2-3 |
| H-8 | 6.7 - 6.9 | d | J_ortho ≈ 8-9 |
| 3-OH | Variable (broad s) | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65 - 75 |
| C-3 | 60 - 70 |
| C-4 | 25 - 35 |
| C-4a | 120 - 130 |
| C-5 | 130 - 140 |
| C-6 | 115 - 125 |
| C-7 | 125 - 135 |
| C-8 | 115 - 125 |
| C-8a | 150 - 160 |
Predicted Infrared (IR) Absorption Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1585 | Medium-Strong | C=C stretch (aromatic ring) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260-1000 | Strong | C-O stretch (alcohol and ether) |
| 1150-1075 | Strong | C-O stretch (secondary alcohol) |
| 900-675 | Strong | C-H out-of-plane bend (aromatic) |
| 690-515 | Medium | C-Br stretch |
Mass Spectrometry and Fragmentation Analysis
The electron ionization mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1][2] The fragmentation is likely to proceed through pathways typical for chromanols and secondary alcohols.
A probable fragmentation pathway involves an initial retro-Diels-Alder (rDA) reaction of the chroman ring, a common fragmentation for such systems.[3] This would be followed by or compete with fragmentation pathways typical for secondary alcohols, such as α-cleavage and dehydration (loss of H₂O).[4][5][6]
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][4]
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[8][9]
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Grinding : Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][11][12]
-
Pellet Formation : Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[11][13]
-
Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.[3]
Mass Spectrometry (MS) - Direct Insertion Probe
-
Sample Loading : Load a small amount of the solid sample (typically < 1 mg) into a capillary tube or onto the tip of a direct insertion probe (DIP).[5][14]
-
Introduction into Mass Spectrometer : Insert the probe through a vacuum lock into the ion source of the mass spectrometer.[5]
-
Vaporization and Ionization : Heat the probe tip according to a programmed temperature ramp to vaporize the sample directly into the ion source. The vaporized molecules are then ionized, typically by electron ionization (EI) at 70 eV.[15][16]
-
Mass Analysis : The resulting ions are then separated by the mass analyzer and detected to generate the mass spectrum.[17]
Visualizations
The following diagrams illustrate the chemical structure of this compound, a proposed mass spectrometry fragmentation pathway, and a generalized workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: Proposed mass spectrometry fragmentation pathways.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. organomation.com [organomation.com]
- 3. shimadzu.com [shimadzu.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article - A High Temperature Direct Probe for a Mass Spectrometer [sisweb.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. chem.latech.edu [chem.latech.edu]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. azom.com [azom.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
The Chroman-3-ol Core: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
The chroman-3-ol scaffold, a key structural feature of the flavan-3-ol subclass of flavonoids, is a cornerstone of natural product chemistry and medicinal research. From the early investigations of plant extracts to the sophisticated synthetic and analytical methodologies of today, the journey of chroman-3-ols reflects the broader evolution of organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this vital class of compounds.
Discovery and Early Structural Elucidation: From "Catechu" to Catechin
The story of chroman-3-ols begins not in a laboratory, but with the age-old use of plant extracts. The term "catechin" itself is derived from "catechu," a boiled extract from the wood of Acacia catechu.[1] While these extracts have been used for centuries, the scientific investigation into their chemical constituents began in the 19th century.
A pivotal moment in the history of chroman-3-ols was the first isolation of a crystalline substance from catechu. Although early work was done by researchers like Nees von Esenbeck, it was in 1902 that the molecular weight and a preliminary chemical structure for catechin were proposed.[2][3] This marked the formal entry of this class of compounds into the realm of chemical science.
The subsequent decades saw the isolation and characterization of a family of related compounds from various plant sources, most notably from tea leaves (Camellia sinensis). By 1948, the six principal catechins found in tea had been identified: (+)-catechin, (-)-epicatechin, (-)-epicatechin 3-O-gallate, (-)-epigallocatechin, (+)-gallocatechin, and (-)-epigallocatechin 3-O-gallate.[2][3] The isolation of (-)-epigallocatechin 3-gallate, the most abundant catechin in tea, was a significant achievement that required the then-emerging technique of silica gel column chromatography, moving beyond traditional extraction and precipitation methods.[2][3]
The elucidation of the precise stereochemistry of these molecules was a complex challenge. The chroman-3-ol structure possesses two chiral centers at positions 2 and 3, leading to four possible diastereoisomers. The distinction between the cis (epicatechin) and trans (catechin) configurations was a subject of intense research, with pioneering work by chemists such as Karl Freudenberg and Robert Robinson playing a crucial role in unraveling these structural intricacies.[4][5]
Table 1: Timeline of Key Discoveries in the Early History of Chroman-3-ols
| Year | Discovery/Event | Key Researchers/Contributors | Plant Source (if applicable) | Citation |
| 1832 | First extraction of "catechin" | Nees von Esenbeck | Acacia catechu, Gambier catechu | [2] |
| 1902 | Proposal of molecular weight and chemical structure of catechin | Perkin and Yoshitake | Acacia catechu | [2] |
| 1920s-1940s | Foundational work on the structure and synthesis of catechins | Karl Freudenberg, Robert Robinson | N/A | [4][5] |
| 1948 | Isolation of (-)-epigallocatechin 3-gallate, the last of the six major tea catechins to be identified | N/A | Camellia sinensis (Tea) | [2][3] |
The Evolution of Synthetic Methodologies
The development of synthetic routes to chroman-3-ols has been a significant area of research, driven by the need for pure standards for biological testing and the desire to create novel analogs with enhanced therapeutic properties.
Early Synthetic Efforts
Early synthetic approaches were often lengthy and lacked stereocontrol, reflecting the nascent state of synthetic organic chemistry. The work of pioneers like Robert Robinson in the early 20th century on the synthesis of flavonoid-related compounds laid the groundwork for future advancements.[4][6] These early methods, while historically important, often resulted in racemic mixtures and low yields.
Modern Stereoselective Syntheses
The advent of modern stereoselective synthesis has revolutionized the preparation of chroman-3-ols. The ability to control the absolute and relative stereochemistry at the C2 and C3 positions is crucial for obtaining enantiomerically pure compounds that mimic their natural counterparts. Key methodologies that have been instrumental in this regard include:
-
Sharpless Asymmetric Dihydroxylation: This powerful method allows for the stereoselective introduction of two hydroxyl groups across a double bond, a key step in constructing the diol functionality of the chroman-3-ol core.[7][8]
-
Shi Asymmetric Epoxidation: This technique provides a route to chiral epoxides, which can then be opened to form the desired stereochemistry of the chroman-3-ol.[7]
-
Mitsunobu Reaction: This reaction is often employed for the inversion of stereochemistry at a chiral center, providing access to different diastereomers.[8]
These modern approaches have enabled the concise and efficient synthesis of a wide range of flavan-3-ols, including (-)-epicatechin and its gallate ester, with high enantiomeric excess.[8][9]
Table 2: Comparison of Selected Modern Synthetic Methods for Chroman-3-ol Derivatives
| Method | Key Reagents/Reaction | Typical Yields | Stereoselectivity (ee/de) | Citation |
| Sharpless Asymmetric Dihydroxylation Route | AD-mix-α or AD-mix-β | Good to excellent for the dihydroxylation step | High ee (>95%) | [8][10] |
| Lithiated Fluorobenzene and Epoxy Alcohol Assembly | 1,3,5-Trifluorobenzene, chiral epoxy alcohol | Not explicitly stated in abstract | High stereocontrol implied | [9][11] |
| Regioselective Phenylpropanoid Substitution | p-TsOH in dry dioxane | <1% (older method) to good yields (newer method) | Not specified | [12] |
| One-Pot Synthesis of (Epi)catechin Glucuronides | Regioselective methylation and enzymatic glucuronidation | 51-77% for the final glucuronidation step | High purity | [13] |
Key Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and characterization of chroman-3-ols, reflecting both historical and contemporary practices.
Isolation of (+)-Catechin from Acacia catechu
This protocol is based on a developed method for improved yield and efficiency.[1][14]
Materials:
-
Heartwood of Acacia catechu
-
Ethanol
-
Hot water
-
Filter paper/muslin cloth
-
Rotary evaporator
Procedure:
-
Extraction: Boil chips of Acacia catechu heartwood in water. Filter the hot extract through a fine muslin cloth to remove solid plant material.
-
Concentration: Evaporate the aqueous extract to a smaller volume (e.g., 500 ml) and allow it to stand for 24 hours to precipitate crude catechins.
-
Filtration and Initial Purification: Filter the precipitate. Dissolve the residue in ethanol and filter again to remove insoluble impurities.
-
Recrystallization: Evaporate the ethanolic solution to dryness. Dissolve the resulting residue in hot water (e.g., 500 ml) and allow it to stand for 24 hours.
-
Final Product: Filter the precipitate, which is crude (+)-catechin. Repeat the recrystallization from hot water three times to obtain pure (+)-catechin. Dry the final product over phosphorus pentoxide. The expected yield is approximately 25%.[1]
HPLC Analysis of Catechins in Tea Extracts
This protocol is a generalized procedure based on common HPLC methods for catechin analysis.[15][16][17]
Materials:
-
Tea sample (e.g., green tea leaves)
-
70% (v/v) Methanol in water
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Catechin standards (e.g., (+)-catechin, (-)-epicatechin, EGCG)
-
C18 reversed-phase HPLC column
-
HPLC system with UV or diode array detector
Procedure:
-
Sample Extraction:
-
Grind the tea sample to a fine powder.
-
Accurately weigh approximately 0.2 g of the ground tea into an extraction tube.
-
Add 5.0 ml of 70% (v/v) methanol.
-
Extract in a water bath at 70°C for 10 minutes with occasional vortexing.
-
Centrifuge the mixture (e.g., at 3,500 rpm for 10 minutes).
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Adjust the final volume to 10 ml with 70% (v/v) methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 150 mm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Water with 0.05% TFA.
-
Mobile Phase B: Acetonitrile with 0.05% TFA.
-
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µl.
-
Quantification: Prepare a series of standard solutions of known concentrations for each catechin to be quantified. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of catechins in the sample extract by comparing their peak areas to the calibration curve.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of chroman-3-ols.[2][18]
Procedure:
-
Sample Preparation: Dissolve a pure sample of the chroman-3-ol in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4).
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the protons in the molecule. Key signals include those for the aromatic protons on the A and B rings, and the aliphatic protons on the C ring (H-2, H-3, and H-4). The coupling constants between H-2 and H-3 are crucial for determining the cis or trans stereochemistry.
-
Acquire a ¹³C NMR spectrum to identify all the carbon atoms in the molecule.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations, helping to identify adjacent protons, particularly within the C-ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Biological Significance and Signaling Pathways
Chroman-3-ols, particularly the catechins found in tea and cocoa, have garnered significant attention for their potential health benefits, which are attributed to their antioxidant and cell-signaling modulating properties.
Antioxidant Activity
The phenolic hydroxyl groups on the A and B rings of the chroman-3-ol structure are potent hydrogen donors, enabling them to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.
Modulation of Cellular Signaling Pathways
Beyond their direct antioxidant effects, chroman-3-ols can influence key cellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis.
-
NF-κB Pathway: Catechins, especially EGCG, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[17][19]
Caption: Inhibition of the NF-κB signaling pathway by EGCG.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is another target of chroman-3-ols. EGCG can modulate the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.[20][21]
Caption: Modulation of the MAPK/ERK pathway by EGCG.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. EGCG has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][4][9]
Caption: Inhibition of the PI3K/Akt signaling pathway by EGCG.
Conclusion and Future Directions
The journey of chroman-3-ols from their origins in traditional plant extracts to their current status as highly studied bioactive molecules is a testament to the advancements in natural product chemistry, synthesis, and pharmacology. The historical development has provided a rich understanding of their structure and properties, while modern techniques continue to refine our ability to synthesize and analyze these complex molecules.
For researchers, scientists, and drug development professionals, the chroman-3-ol scaffold remains a privileged structure with immense therapeutic potential. Future research will likely focus on:
-
The development of novel synthetic methodologies to access an even greater diversity of chroman-3-ol analogs.
-
A deeper understanding of the specific molecular targets and mechanisms of action in various disease states.
-
The use of advanced drug delivery systems to improve the bioavailability and targeted delivery of chroman-3-ol-based therapeutics.
The rich history and continued scientific interest in chroman-3-ols ensure that they will remain a significant focus of research for years to come.
References
- 1. banglajol.info [banglajol.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Study of EGCG induced apoptosis in lung cancer cells by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of (+)-Catechin from Acacia Catechu (Cutch Tree) by a Convenient Method | Journal of Scientific Research [banglajol.info]
- 6. nobelprize.org [nobelprize.org]
- 7. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epigallocatechin-3-gallate inhibits cell growth, induces apoptosis and causes S phase arrest in hepatocellular carcinoma by suppressing the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new synthetic strategy for catechin-class polyphenols: concise synthesis of (−)-epicatechin and its 3-O-gallate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Analysis of Catechins by HPLC-UV | SCION Instruments [scioninstruments.com]
- 17. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 21. Epigallocatechin-3-Gallate Alleviates High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease via Inhibition of Apoptosis and Promotion of Autophagy through the ROS/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comprehensive literature review of 6-Bromochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromochroman-3-ol is a halogenated derivative of the chroman-3-ol scaffold, a core structure found in various biologically active compounds. While specific research on this compound is limited, its structural similarity to other substituted chromanols suggests potential applications in medicinal chemistry, particularly in the development of antioxidant and anti-inflammatory agents. This technical guide provides a comprehensive overview of the plausible synthesis, predicted physicochemical properties, and potential biological activities of this compound, based on available literature for related compounds. Detailed experimental protocols for its synthesis are proposed, and key data are summarized in tabular format for clarity. Furthermore, this document includes visualizations of the synthetic pathway and a potential biological signaling pathway to aid in understanding its chemical and biological context.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various natural and synthetic compounds with a wide range of biological activities. The introduction of a hydroxyl group at the 3-position and a bromine atom at the 6-position of the chroman ring system can significantly modulate the molecule's physicochemical properties and biological activity. Bromination can enhance lipophilicity and, in some cases, biological potency. The hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to biological targets. This review aims to consolidate the available information on the synthesis and potential properties of this compound, providing a foundation for future research and development.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-3-hydroxychromone
This procedure is adapted from the known synthesis of substituted 3-hydroxychromones.
-
Materials: 4-Bromophenol, Methoxyacetyl chloride, Aluminum chloride (AlCl₃), Pyridine, Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Diethyl ether, Dichloromethane, Hydrochloric acid (HCl).
-
Procedure:
-
Acylation (Friedel-Crafts): To a solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), add aluminum chloride. Cool the mixture in an ice bath and add methoxyacetyl chloride dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by slowly adding ice-cold water and extract the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Cyclization and Hydroxylation: The crude product from the previous step is dissolved in a mixture of pyridine and aqueous sodium hydroxide. The solution is heated to reflux. After cooling, hydrogen peroxide is added dropwise, and the mixture is stirred at room temperature. The reaction is then acidified with hydrochloric acid. The resulting precipitate, 6-bromo-3-hydroxychromone, is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of this compound (Luche Reduction)
This proposed protocol is based on the Luche reduction of α,β-unsaturated ketones.[1][2][3][4][5][6][7][8]
-
Materials: 6-Bromo-3-hydroxychromone, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (NaBH₄), Methanol, Ethyl acetate, Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve 6-bromo-3-hydroxychromone and cerium(III) chloride heptahydrate in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
-
Physicochemical and Spectroscopic Data
As no experimental data for this compound is available, the following tables present predicted data based on the analysis of structurally similar compounds such as 3-chromanol and 6-bromochroman.[9][10][11][12][13]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | ~2.5 |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 1H | H-5 |
| ~7.20 | dd | 1H | H-7 |
| ~6.80 | d | 1H | H-8 |
| ~4.30 | m | 1H | H-2a |
| ~4.10 | m | 1H | H-2b |
| ~4.00 | m | 1H | H-3 |
| ~2.90 | m | 1H | H-4a |
| ~2.70 | m | 1H | H-4b |
| ~2.00 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-8a |
| ~130.0 | C-7 |
| ~128.0 | C-5 |
| ~122.0 | C-4a |
| ~118.0 | C-8 |
| ~115.0 | C-6 |
| ~68.0 | C-2 |
| ~65.0 | C-3 |
| ~30.0 | C-4 |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600, 1480 | Aromatic C=C stretch |
| 1250 | C-O stretch |
| 1050 | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 228/230 | [M]⁺ (presence of Br isotopes) |
| 211/213 | [M - OH]⁺ |
| 183/185 | [M - CH₂OH]⁺ |
| 134 | [M - Br - OH]⁺ |
Potential Biological Activities and Signaling Pathways
While the biological activity of this compound has not been explicitly studied, the chroman-3-ol scaffold is known for its antioxidant and anti-inflammatory properties.[1][14][15][16][17][18][19][20]
Antioxidant Activity
Chromanols, such as vitamin E, are potent antioxidants that can scavenge free radicals, thereby protecting cells from oxidative damage.[1][14][16] The antioxidant activity is primarily attributed to the phenolic hydroxyl group on the chroman ring. In this compound, the hydroxyl group at position 3 could also contribute to its radical scavenging capacity.
Anti-inflammatory Activity
Several chroman derivatives have demonstrated significant anti-inflammatory effects.[15][17][18][19][21] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion
This compound represents an interesting, yet underexplored, molecule with potential applications in drug discovery. Based on the chemistry of related compounds, a feasible synthetic route has been proposed, and its key physicochemical and spectroscopic properties have been predicted. The structural features of this compound suggest that it may possess valuable antioxidant and anti-inflammatory activities. Further experimental investigation is warranted to validate the proposed synthesis, characterize the compound thoroughly, and evaluate its biological profile. This technical guide serves as a foundational resource to stimulate and guide future research on this promising compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche Reduction [organic-chemistry.org]
- 5. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.washington.edu [chem.washington.edu]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant properties of chromanols derived from vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 21. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An Examination of 6-Bromochroman-3-ol: A Focus on Synthetic Utility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromochroman-3-ol is a heterocyclic organic compound belonging to the chroman family. While a detailed, publicly available body of research on the specific mechanism of action of this compound is not present in the current scientific literature, its chemical structure is of significant interest to medicinal chemists. The available information strongly indicates that the primary role of this compound is not as a direct therapeutic agent but as a key intermediate in the synthesis of more complex, pharmacologically active molecules. This guide provides an overview of the known applications of chroman derivatives and the synthetic pathways where this compound could serve as a valuable building block, particularly in the development of novel bronchodilators.
The Chroman Scaffold in Medicinal Chemistry
The chroman scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Derivatives of chroman have been investigated for a wide range of pharmacological activities, including but not limited to:
-
Anticancer Properties: Certain chromene derivatives have been evaluated for their potential as antitumor agents.
-
Antimicrobial Activity: The chroman ring system is found in some compounds with antibacterial and antifungal properties.
-
Cardiovascular Effects: Some derivatives have shown potential in the management of cardiovascular diseases.
-
Neurological Applications: The structural motif is present in compounds targeting the central nervous system.
The versatility of the chroman ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The presence of a bromine atom and a hydroxyl group in this compound provides reactive sites for further chemical transformations, making it a useful precursor in multi-step synthetic routes.
Synthetic Utility of this compound in Bronchodilator Development
While direct studies on this compound are scarce, the synthesis of novel bronchodilators often involves heterocyclic intermediates. For instance, various quinazoline derivatives have been synthesized and evaluated for their ability to protect against histamine-induced bronchospasm[1][2][3]. Although these studies do not explicitly use this compound, the synthetic strategies employed are relevant to how this intermediate could be utilized.
The development of new bronchodilators is a critical area of research, with a focus on creating compounds with improved efficacy and safety profiles compared to existing therapies like methylxanthines[3]. The general approach involves the design and synthesis of novel heterocyclic systems that can act as bioisosteres of existing drugs or interact with novel biological targets.
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow where an intermediate like this compound could be used in a drug discovery program aimed at developing novel bronchodilators.
Potential Signaling Pathways for Chroman Derivatives
Given the broad range of biological activities exhibited by chroman derivatives, they could potentially modulate various signaling pathways. For example, some heterocyclic compounds act as antagonists or agonists for G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. One such example is a bromo-chromene derivative that has been identified as a potent GPR35 agonist[4].
The following diagram illustrates a generalized GPCR signaling pathway that could be a target for novel drugs derived from intermediates like this compound.
References
- 1. Synthesis and Bronchodilator Studies of Some Novel 6-Alkyl/Aryl-1,2,4-Triazino[4,3-c]Quinazolines [openmedicinalchemistryjournal.com]
- 2. Synthesis and Bronchodilator Studies of Some Novel 6-Alkyl/Aryl-1,2,4-Triazino[4,3-c]Quinazolines [openmedicinalchemistryjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid () for sale [vulcanchem.com]
Quantum Chemical Analysis of 6-Bromochroman-3-ol: A Theoretical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-Bromochroman-3-ol, a substituted chromanol derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper presents a detailed, representative methodology based on established computational practices for similar chromanol and brominated heterocyclic compounds. The objective is to offer a robust framework for future theoretical investigations, aiding in the prediction of molecular properties relevant to drug design and development. All data presented herein are illustrative and derived from established theoretical models.
Introduction
Chromanols, characterized by a dihydropyran ring fused to a benzene ring with a hydroxyl group, are a class of compounds with significant biological activities, including antioxidant and anti-inflammatory properties.[1] The introduction of a bromine atom at the 6-position of the chroman ring in this compound is expected to modulate its electronic properties and, consequently, its reactivity and potential as a therapeutic agent. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to understanding the intricacies of molecular structure and behavior at the atomic level.[2] This guide outlines the theoretical framework and computational protocols for a thorough in-silico analysis of this compound.
Computational Methodology
The following section details the proposed computational protocol for the quantum chemical analysis of this compound. These methods are selected based on their proven accuracy and efficiency in studies of related organic molecules.[3][4][5][6][7]
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for describing electronic properties and potential non-covalent interactions.
-
Procedure:
-
The initial structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a faster method (e.g., PM6).
-
The resulting structure is then fully optimized using the B3LYP/6-311++G(d,p) level of theory.
-
A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be used to simulate the infrared (IR) spectrum of the molecule.
-
Electronic Properties and Frontier Molecular Orbitals
Analysis of the electronic properties provides insights into the molecule's reactivity and stability.
-
Method: The optimized geometry from the previous step is used for single-point energy calculations.
-
Properties Calculated:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these orbitals and their spatial distribution are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[7]
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.
-
Spectroscopic Properties (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of the molecule.
-
Method: TD-DFT calculations are performed on the optimized geometry.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) is commonly used for this purpose.
-
Solvent Effects: To simulate realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent (e.g., ethanol, water).
-
Procedure: The first 10-20 singlet excited states are calculated to identify the electronic transitions contributing to the main absorption bands.
Predicted Molecular Properties
The following tables summarize the hypothetical quantitative data that would be obtained from the computational methodology described above.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | ||
| C-O (hydroxyl) | 1.428 | ||
| O-H | 0.965 | ||
| C-O-H | 108.5 | ||
| C-C-Br | 119.8 | ||
| C-C-C-O (ring) | 15.2 |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.31 eV |
| Dipole Moment | 2.87 Debye |
Table 3: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Transition | Wavelength (λmax) | Oscillator Strength (f) |
| S0 → S1 | 285 nm | 0.152 |
| S0 → S2 | 243 nm | 0.089 |
| S0 → S3 | 218 nm | 0.345 |
Visualizations
Diagrams are essential for conceptualizing workflows and molecular properties.
Caption: A flowchart of the quantum chemical calculation process.
Caption: Relationship between structure and predicted properties.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the quantum chemical investigation of this compound. By employing DFT and TD-DFT methods, it is possible to generate detailed insights into the geometric, electronic, and spectroscopic properties of this molecule. The illustrative data presented in this whitepaper serve as a benchmark for what can be expected from such a study. The theoretical framework detailed herein provides a solid foundation for researchers and drug development professionals to perform in-silico analyses of this compound and related compounds, thereby accelerating the discovery and design of new therapeutic agents. Future work should focus on applying this methodology to a series of related chromanol derivatives to establish structure-activity relationships.
References
- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. [PDF] DFT Calculations and Molecular Docking Studies on a Chromene Derivative | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 6-Bromochroman-3-ol: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 6-Bromochroman-3-ol, a valuable intermediate in medicinal chemistry and drug development. The synthesis proceeds via the reduction of the corresponding ketone, 6-Bromochroman-3-one.
Experimental Protocol
The synthesis of this compound is achieved through the reduction of 6-Bromochroman-3-one using sodium borohydride in a protic solvent. This method offers a straightforward and efficient route to the desired alcohol.
Materials:
-
6-Bromochroman-3-one
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromochroman-3-one in methanol or ethanol.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting ketone spot is no longer visible.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.
Data Summary
While a specific literature source detailing the exact quantitative data for this reaction was not identified during the search, the following table outlines the expected parameters based on general knowledge of similar reductions. Researchers should optimize these conditions for their specific setup.
| Parameter | Expected Value/Range | Notes |
| Reactant Ratios | ||
| 6-Bromochroman-3-one | 1.0 equivalent | Starting material. |
| Sodium borohydride | 1.0 - 1.5 equivalents | An excess of the reducing agent is often used to ensure complete conversion. |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | Protic solvents are standard for NaBH₄ reductions. |
| Temperature | 0 °C to room temp. | The reaction is typically initiated at 0 °C and may be allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate | A common solvent for extracting moderately polar organic compounds. |
| Purification Method | Column Chromatography | If necessary, using a suitable solvent system (e.g., hexane/ethyl acetate). |
| Yield & Purity | ||
| Yield | >85% (expected) | Yields for this type of reduction are typically high. |
| Purity | >95% (after purif.) | Purity can be assessed by NMR and/or LC-MS. |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This protocol provides a solid foundation for the synthesis of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood. Characterization of the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
6-Bromochroman-3-ol: A Versatile Intermediate in Medicinal Chemistry
Introduction
6-Bromochroman-3-ol is a heterocyclic organic compound that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique structural features, comprising a chroman core with a bromine substituent and a hydroxyl group, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the hydroxyl group can be modified or can participate in hydrogen bonding interactions with biological targets. This application note will detail the utility of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of anticancer and neuroprotective compounds.
Application in Anticancer Drug Discovery
The chroman scaffold is a common motif in many natural products and synthetic compounds exhibiting potent anticancer properties. The introduction of a bromine atom at the 6-position of the chroman ring can enhance the biological activity and provide a handle for further structural modifications to optimize potency and selectivity.
Synthesis of 6-Bromoquinazoline Derivatives:
One notable application of this compound is as a precursor for the synthesis of 6-bromoquinazoline derivatives, which have shown significant cytotoxic effects against various cancer cell lines. These compounds are believed to exert their anticancer activity through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinase.
A series of 6-bromoquinazoline derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. Several of these compounds displayed potent anticancer activity, with IC50 values in the low micromolar to nanomolar range. For instance, a derivative incorporating a meta-fluorophenyl group exhibited stronger activity than the standard chemotherapy drug cisplatin against both cell lines.[1]
Table 1: Cytotoxic Activity of 6-Bromoquinazoline Derivatives [1][2]
| Compound | Linker and Substitution | MCF-7 IC50 (µM) | SW480 IC50 (µM) |
| 5b | -NH- with m-Fluoro | 0.53 | 1.95 |
| 8a | -S- with aliphatic linker | 15.85 | 17.85 |
| Cisplatin | - | >10 | >10 |
| Erlotinib | - | 9.9 | - |
Application in the Development of Neuroprotective Agents
The chroman framework is also a key component of compounds with neuroprotective properties. Derivatives of this compound can be designed to interact with various targets in the central nervous system, offering potential therapeutic avenues for neurodegenerative diseases.
While direct neuroprotective data for derivatives of this compound is an active area of research, the broader class of chromanols and their derivatives have shown promise. For example, lycibarbarines A and B, natural products containing a complex spiro oxazine heterocyclic motif derived from a chroman-like structure, have demonstrated neuroprotective activity against corticosterone-induced apoptosis in PC12 cells.[3] This highlights the potential of the chroman scaffold in the design of novel neuroprotective agents.
Experimental Protocols
Synthesis of this compound:
A common synthetic route to this compound involves a multi-step process starting from a readily available substituted phenol.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
This protocol describes the bromination of 3-hydroxybenzaldehyde to yield a key precursor.
-
Materials: 3-hydroxybenzaldehyde, Chloroform (CHCl3), Bromine (Br2), Saturated sodium thiosulfate solution, Anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (5.00 g, 40.94 mmol) in 50 mL of CHCl3.
-
To this solution, add a solution of bromine (2.05 mL, 40.94 mmol) in 30 mL of CHCl3 dropwise.
-
Stir the resulting solution at room temperature for 1 hour.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (20 mL) to remove excess bromine.
-
Separate the organic phase, wash with water, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure to obtain a brown solid. Recrystallize from acetic acid to yield pure 2-bromo-5-hydroxybenzaldehyde.[3]
-
Step 2: Synthesis of 6-Bromochroman-4-one (General Procedure)
This step involves the cyclization of the brominated phenol derivative. A general method involves reaction with an appropriate three-carbon building block, such as acrolein or a protected equivalent, in the presence of a catalyst.
Step 3: Reduction of 6-Bromochroman-4-one to this compound (General Procedure)
The final step is the reduction of the ketone functionality to the desired alcohol.
-
Materials: 6-Bromochroman-4-one, Sodium borohydride (NaBH4), Methanol (MeOH).
-
Procedure:
-
Dissolve 6-Bromochroman-4-one in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Signaling Pathways and Workflows
Logical Workflow for the Application of this compound in Drug Discovery
Caption: Workflow for utilizing this compound in drug discovery.
Hypothesized Signaling Pathway Inhibition by 6-Bromoquinazoline Derivatives
References
Application Notes and Protocols: The Role of the 6-Bromocoumarin Scaffold in the Development of Novel Bioactive Molecules
Introduction
While specific research on 6-bromochroman-3-ol as a direct precursor for bioactive molecules is limited in currently available scientific literature, the closely related 6-bromocoumarin (6-bromo-2H-chromen-2-one) scaffold has emerged as a versatile and valuable starting point for the synthesis of a diverse array of novel therapeutic agents. The presence of the bromine atom at the 6-position offers a strategic site for further functionalization, influencing the electronic properties and biological activity of the resulting derivatives. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging the 6-bromocoumarin core to develop new bioactive molecules, with a focus on anticancer and antimicrobial applications.
I. Application Notes:
The 6-bromocoumarin scaffold has been successfully utilized to generate libraries of compounds with significant biological activities. The primary starting material for many of these syntheses is 3-acetyl-6-bromo-2H-chromen-2-one , which serves as a versatile building block for the construction of various heterocyclic systems. These derivatives have shown promise in targeting cancer cell proliferation and combating bacterial infections.
Anticancer Applications:
Derivatives of 6-bromocoumarin have demonstrated notable antiproliferative activity, particularly against liver cancer cell lines. The core structure is elaborated by synthesizing various heterocyclic rings, such as pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles, attached to the coumarin moiety.[1][2] These modifications have yielded compounds with potent cytotoxic effects.
Antimicrobial Applications:
The 6-bromocoumarin framework has also been a foundation for the development of new antimicrobial agents.[3][4][5] By reacting 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with various nucleophiles, researchers have synthesized derivatives with activity against both Gram-positive and Gram-negative bacteria.[4] These compounds represent a promising avenue for addressing the challenge of antibiotic resistance.
II. Quantitative Data Presentation:
The following table summarizes the in vitro antiproliferative activity of selected 6-bromocoumarin derivatives against the human liver carcinoma cell line (HEPG2-1).
Table 1: Antiproliferative Activity of 6-Bromocoumarin Derivatives against HEPG2-1 Cell Line
| Compound ID | Heterocyclic Moiety | IC50 (µM) ± SD | Reference |
| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | [1][2] |
| 23g | Thiazole | 3.50 ± 0.23 | [1][2] |
| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 | [1][2] |
| 18c | 1,3,4-Thiadiazole | 17.4 ± 1.03 | [1][2] |
| 18f | 1,3,4-Thiadiazole | 13.0 ± 1.20 | [1][2] |
| 23c | Thiazole | 9.10 ± 1.29 | [2] |
| 23d | Thiazole | 10.3 ± 1.15 | [2] |
IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.
III. Experimental Protocols:
A. General Synthesis of 6-Bromocoumarin Derivatives:
The synthesis of various bioactive molecules often starts from commercially available materials and proceeds through key intermediates like 3-acetyl-6-bromo-2H-chromen-2-one.
Protocol 1: Synthesis of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2) [2]
-
A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1) (2.68 g, 10 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.43 g, 12 mmol) in dry xylene (30 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from an appropriate solvent to yield the pure product.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative (7c) [1][2]
-
A mixture of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2) (0.323 g, 1 mmol) and 3-amino-1H-pyrazole-4-carbonitrile (0.108 g, 1 mmol) in glacial acetic acid (10 mL) is heated under reflux for 6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the final product.
B. In Vitro Antiproliferative Activity Assay (HEPG2-1 Cell Line):
This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compounds.
Protocol 3: MTT Assay for Cell Viability [1][2]
-
Human liver cancer cells (HEPG2-1) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
IV. Mandatory Visualizations:
The following diagrams illustrate the synthetic workflow and the logical relationship in the development of bioactive molecules from the 6-bromocoumarin scaffold.
Caption: Synthetic workflow for bioactive 6-bromocoumarin derivatives.
Caption: Drug discovery workflow using the 6-bromocoumarin scaffold.
References
- 1. 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid () for sale [vulcanchem.com]
- 2. 6-Bromohexan-3-ol | C6H13BrO | CID 23557569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. visualize.jove.com [visualize.jove.com]
Stereoselective Synthesis of 6-Bromochroman-3-ol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of the enantiomers of 6-bromochroman-3-ol, a valuable chiral building block in medicinal chemistry and drug development. Two primary strategies are presented: asymmetric transfer hydrogenation of the corresponding ketone and enzymatic kinetic resolution of the racemic alcohol.
Introduction
Chiral chroman-3-ol derivatives are important structural motifs found in a variety of biologically active compounds. The stereochemistry at the C3 position often plays a crucial role in their pharmacological activity. Therefore, the development of efficient and selective methods for the synthesis of enantiomerically pure chroman-3-ols is of significant interest. This note details two effective methods to obtain the (R)- and (S)-enantiomers of this compound.
Synthesis of the Precursor: 6-Bromochroman-4-one
The common precursor for both stereoselective methods is 6-bromochroman-4-one. This can be synthesized from 4-bromophenol and either acrylic acid or its derivatives through a series of reactions including Michael addition followed by intramolecular Friedel-Crafts acylation, or from 4-bromophenoxypropanoic acid via cyclization. A common laboratory-scale synthesis involves the reaction of 4-bromophenol with 3-chloropropionyl chloride followed by an intramolecular Friedel-Crafts cyclization.
Method 1: Asymmetric Transfer Hydrogenation of 6-Bromochroman-4-one
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols. Noyori-type ruthenium catalysts, particularly those containing a chiral diamine ligand, are highly effective for this transformation.
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (R,R)-TsDPEN or (S,S)-TsDPEN) in a 1:2.2 molar ratio. Add anhydrous, degassed solvent (e.g., dichloromethane, DCM). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 6-bromochroman-4-one in the chosen solvent.
-
Hydrogenation: To the solution of 6-bromochroman-4-one, add the pre-formed catalyst solution. Then, add a hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio with respect to the ketone).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
| Catalyst/Ligand | Substrate/Catalyst Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| RuCl₂((S,S)-TsDPEN)(p-cymene) | 100:1 | HCOOH/NEt₃ | DCM | 28 | 12 | >95 | >98 (R) |
| RuCl₂((R,R)-TsDPEN)(p-cymene) | 100:1 | HCOOH/NEt₃ | DCM | 28 | 12 | >95 | >98 (S) |
Note: The data presented in this table is representative for asymmetric transfer hydrogenation of similar chromanone substrates and serves as a target for the synthesis of this compound enantiomers.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a highly selective method for separating enantiomers of a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted alcohol.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Synthesis of Racemic this compound: Reduce 6-bromochroman-4-one with a standard reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol to obtain the racemic alcohol. Purify by column chromatography.
-
Enzymatic Resolution: To a solution of racemic this compound in an organic solvent (e.g., toluene, hexane), add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B) to the reaction mixture.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up: When the desired conversion is reached, filter off the enzyme and wash it with the solvent. Concentrate the filtrate under reduced pressure.
-
Separation: Separate the unreacted alcohol enantiomer from the acylated enantiomer by flash column chromatography.
-
Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to obtain the other enantiomer of this compound.
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester using chiral HPLC.
Data Presentation
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) |
| Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 |
| Amano Lipase AK | Isopropenyl Acetate | Hexane | 35 | 48 | ~50 | >98 | >98 |
Note: The data presented in this table is representative for the enzymatic kinetic resolution of similar chromanol substrates and serves as a target for the resolution of racemic this compound.
Conclusion
Both asymmetric transfer hydrogenation and enzymatic kinetic resolution are highly effective methods for the stereoselective synthesis of the enantiomers of this compound. The choice of method may depend on factors such as the availability of the chiral catalyst or enzyme, scalability, and the desired enantiomer. The provided protocols offer a robust starting point for researchers in the field of medicinal chemistry and drug development to access these valuable chiral intermediates. It is recommended to optimize the reaction conditions for the specific substrate to achieve the best results.
Application Notes and Protocols for the Purification of 6-Bromochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 6-Bromochroman-3-ol, a key intermediate in various synthetic applications. The following sections outline a general yet robust column chromatography procedure suitable for obtaining high-purity material.
Data Presentation
Due to the limited availability of specific experimental data for the purification of this compound in publicly accessible literature, the following table presents a representative dataset that could be expected from a typical purification run. This data is intended to serve as a guideline for researchers to document their own findings.
| Parameter | Value | Notes |
| Crude Sample Weight | 5.0 g | Weight of the material before purification. |
| Stationary Phase | Silica Gel (230-400 mesh) | A commonly used adsorbent for compounds of moderate polarity.[1] |
| Column Dimensions | 40 mm (ID) x 300 mm (Length) | Dimensions will vary based on the amount of crude material. |
| Eluent System | Hexane:Ethyl Acetate (Gradient) | A gradient elution is often effective for separating compounds with different polarities. |
| Initial Eluent Ratio | 9:1 (Hexane:Ethyl Acetate) | Starting with a less polar mixture to elute non-polar impurities. |
| Final Eluent Ratio | 7:3 (Hexane:Ethyl Acetate) | Gradually increasing polarity to elute the target compound. |
| Fraction Size | 20 mL | Smaller fractions provide better resolution. |
| Purified Product Yield | 3.8 g | The amount of pure this compound recovered after purification. |
| Purity (by HPLC) | >98% | Purity assessed by High-Performance Liquid Chromatography. |
| Physical Appearance | White to off-white solid | The expected appearance of the purified compound. |
Experimental Protocols
The following is a detailed protocol for the purification of this compound using flash column chromatography. This method is widely applicable for the purification of organic compounds.
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound by removing impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection:
-
Before performing the column chromatography, determine the optimal eluent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate.
-
The ideal eluent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.3.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in appropriately labeled tubes or flasks.
-
Apply gentle pressure to the top of the column (e.g., using a pump or a pipette bulb) to maintain a steady flow rate.
-
If using a gradient elution, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting small aliquots from the collected fractions onto TLC plates.
-
Visualize the spots under a UV lamp or by using an appropriate stain.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
-
Visualizations
The following diagrams illustrate the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Key factors influencing the chromatographic separation of this compound.
References
Application Notes and Protocols for Chroman Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 6-Bromochroman-3-ol in asymmetric catalysis are not extensively documented in current literature, the chroman scaffold, to which it belongs, is a privileged structure in medicinal chemistry and a key target in asymmetric synthesis. The following application notes and protocols are based on established methodologies for closely related chromanol and chroman derivatives. These notes serve as a comprehensive guide for researchers interested in leveraging the chroman core, including functionalized variants like this compound, in the development of novel chiral molecules and catalytic processes.
The chromane skeleton is a fundamental motif in a wide array of natural products, particularly flavonoids, which exhibit a range of biological activities including anti-HIV, antitumor, and antioxidant properties.[1] Consequently, the development of synthetic methods for enantiomerically pure chroman derivatives is of significant interest to the pharmaceutical industry.[2][3]
Application Notes: The Chroman Scaffold in Asymmetric Synthesis
The synthesis of chiral chromans is a focal point in organic chemistry due to their biological significance.[2] Asymmetric organocatalysis has emerged as a powerful tool for constructing these complex molecules with high stereocontrol. Domino reactions, such as oxa-Michael-Michael cascades, are particularly efficient for creating polysubstituted chromans with multiple stereocenters in a single step.[4] These reactions often utilize bifunctional organocatalysts, like squaramide-cinchona alkaloids, to achieve high yields and enantioselectivities.[4]
Furthermore, chiral ligands are being designed for catalytic reactions to synthesize drug precursors and other valuable compounds. For instance, novel pyridine-dihydroisoquinoline (PyDHIQ) ligands have been successfully used in palladium-catalyzed asymmetric conjugate additions to generate tetrasubstituted chromanones with high yield and enantioselectivity.[5] The chromanol moiety itself is also a target in drug discovery, with certain derivatives showing potential as CETP inhibitors.[6]
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of chroman derivatives, as reported in the literature.
Table 1: Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction [4]
| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Squaramide A | Dichloromethane | 75 | >20:1 | 98 |
| 2 | Squaramide B | Toluene | 68 | 15:1 | 95 |
| 3 | Thiourea C | Chloroform | 55 | 10:1 | 90 |
Table 2: Asymmetric Synthesis of Polysubstituted Chiral Chromans [2]
| Entry | Catalyst | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Squaramide | Oxa-Michael-Michael | up to 82 | >20:1 | up to 99 |
| 2 | Aminocatalyst | Domino Reaction | - | - | - |
| 3 | Thiourea | Domino Reaction | - | - | - |
Experimental Protocols
The following are representative protocols for the asymmetric synthesis of chroman derivatives, which can be adapted for substrates like this compound or its derivatives.
Protocol 1: General Procedure for Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction for the Synthesis of Polysubstituted Chromans[4]
-
To a solution of 2-hydroxynitrostyrene (0.1 mmol) and trans-β-nitrostyrene (0.12 mmol) in dichloromethane (1.0 mL) is added the squaramide catalyst (10 mol%).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polysubstituted chroman.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric[1][5]-O-to-C Sigmatropic Rearrangement[7]
-
To a solution of the 3-allyloxy-4H-chromenone substrate (0.1 mmol) in 1,2-dichloroethane (1.0 mL) is added the chiral N,N'-dioxide-metal complex catalyst (10 mol%).
-
The mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 16 hours).
-
After the reaction is complete, the mixture is concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the optically active 2,2-disubstituted chromane-3,4-dione.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts in the asymmetric synthesis of chroman derivatives.
Caption: Experimental workflow for the synthesis of chiral chromans.
Caption: The central role of the chroman scaffold in drug development.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Newly designed ligands for a catalytic reaction to synthesize drugs and useful compounds | EurekAlert! [eurekalert.org]
- 6. Chromanol derivatives--a novel class of CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of 6-Bromochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochroman-3-ol is a synthetic heterocyclic compound with a chroman core, a structure found in various biologically active natural products. The specific biological activities of this compound are not yet well-characterized. These application notes provide a comprehensive set of protocols to screen for its potential cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory activities. The following assays are fundamental starting points for characterizing a novel chemical entity in a drug discovery or life sciences research setting.
Assessment of Cytotoxicity: MTT Assay
Before evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a suitable concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.[3]
-
Incubate the plate for 4 hours at 37°C in the CO₂ incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][4]
-
-
Solubilization and Measurement:
-
After incubation, carefully add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 100 | ||
| Vehicle Control (DMSO) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
-
Calculation: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.
-
The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting % cell viability against the logarithm of the compound concentration.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Antimicrobial Activity Screening
To determine if this compound possesses antibacterial or antifungal properties, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Culture a panel of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution in Plate:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of a 2X concentrated stock of this compound (in broth) to the first well of each row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
This will result in final compound concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, a growth indicator like resazurin or reading the optical density at 600 nm can be used for a more quantitative assessment.
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | |
| Escherichia coli (ATCC 25922) | Gram-negative | |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | |
| Candida albicans (ATCC 90028) | Yeast | |
| Positive Control (e.g., Ciprofloxacin) | - | |
| Positive Control (e.g., Fluconazole) | - |
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7][8][9]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Presentation: DPPH Radical Scavenging Activity
| Concentration (µg/mL) | Mean Absorbance (517 nm) | Standard Deviation | % Inhibition |
| Control (DPPH only) | 0 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Ascorbic Acid) |
-
Calculation: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be calculated from a dose-response curve.
Visualization: DPPH Assay Principle
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 8. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromochroman-3-ol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive, two-step synthetic protocol for the scale-up production of 6-Bromochroman-3-ol, a key intermediate for various pharmaceutical and research applications. The synthesis is designed to be robust, scalable, and yield material of high purity suitable for preclinical studies. The protocol begins with the synthesis of the precursor, 6-Bromochroman-4-one, from 4-bromophenol, followed by its reduction to the target compound, this compound.
Synthetic Strategy
The overall synthetic route is a two-step process, commencing with the formation of a chromanone ring system, followed by the stereoselective reduction of the ketone to the desired alcohol.
Caption: High-level overview of the synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 6-Bromochroman-4-one
This step involves two sequential reactions: the formation of 3-(4-bromophenoxy)propanoic acid and its subsequent intramolecular cyclization.
3.1.1 Formation of 3-(4-bromophenoxy)propanoic acid
-
Reaction: 4-bromophenol is reacted with β-propiolactone in the presence of a base to yield 3-(4-bromophenoxy)propanoic acid.[1]
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Materials:
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4-Bromophenol
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β-Propiolactone
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Sodium hydroxide
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Deionized water
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Hydrochloric acid
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-
Procedure:
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To a stirred solution of sodium hydroxide in deionized water, add 4-bromophenol in portions, maintaining the temperature below 30°C.
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Cool the resulting solution to 10-15°C.
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Slowly add β-propiolactone to the reaction mixture, ensuring the temperature does not exceed 20°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to 10°C and acidify with concentrated hydrochloric acid to a pH of 1-2.
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The precipitated product is collected by filtration, washed with cold deionized water, and dried under vacuum.
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3.1.2 Intramolecular Cyclization to 6-Bromochroman-4-one
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Reaction: 3-(4-bromophenoxy)propanoic acid is cyclized using a dehydrating agent, such as polyphosphoric acid, to form 6-Bromochroman-4-one.
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Materials:
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3-(4-bromophenoxy)propanoic acid
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Polyphosphoric acid (PPA)
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-
Procedure:
-
Preheat polyphosphoric acid to 80-90°C in a suitable reaction vessel.
-
Slowly and carefully add 3-(4-bromophenoxy)propanoic acid to the hot PPA with vigorous stirring.
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After the addition is complete, heat the reaction mixture to 100-110°C for 2-4 hours.
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Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete, cool the mixture to 60-70°C and carefully pour it onto crushed ice with stirring.
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The resulting precipitate is collected by filtration, washed with deionized water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.
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The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Reduction of 6-Bromochroman-4-one to this compound
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Reaction: The ketone group of 6-Bromochroman-4-one is reduced to a hydroxyl group using sodium borohydride.[2][3]
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Materials:
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6-Bromochroman-4-one
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Sodium borohydride (NaBH₄)
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Methanol or Ethanol
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Deionized water
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate
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-
Procedure:
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Dissolve 6-Bromochroman-4-one in methanol or ethanol in a reaction vessel and cool the solution to 0-5°C in an ice bath.
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Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
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After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by the slow addition of deionized water at 0-5°C.
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Remove the bulk of the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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The solvent is removed under reduced pressure to yield the crude this compound.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1a | O-alkylation | 4-bromophenol, β-propiolactone, NaOH | Water | 10-25 | 12-18 | 85-95 |
| 1b | Cyclization | 3-(4-bromophenoxy)propanoic acid, PPA | None | 100-110 | 2-4 | 70-85 |
| 2 | Reduction | 6-Bromochroman-4-one, NaBH₄ | Methanol | 0-25 | 3-6 | 90-98 |
Table 2: Quality Control Specifications for Preclinical Grade this compound
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥ 98.0% | HPLC-UV |
| Residual Solvents | To be determined based on solvents used | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Visualizations
Caption: Detailed workflow for the synthesis of this compound.
Analytical Methods for Characterization
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., 220 nm and 280 nm).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final product and key intermediates. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.
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Mass Spectrometry (MS): Mass spectrometry should be used to confirm the molecular weight of the synthesized compound.
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Thin Layer Chromatography (TLC): TLC is a useful technique for rapid reaction monitoring. A suitable mobile phase (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material and the product.
Scale-up Considerations and Safety
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Exothermic Reactions: The addition of sodium borohydride and the quenching of the reaction are exothermic and should be performed with adequate cooling to maintain temperature control.
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Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents and acidic conditions generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
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Handling of Corrosive Reagents: Polyphosphoric acid and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
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Work-up and Extraction: For larger scale operations, consider the volumes of solvents required for extraction and the appropriate equipment for phase separations.
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Purification: Recrystallization is often more amenable to large-scale purification than column chromatography. Develop a robust recrystallization protocol to ensure consistent purity.
References
Functionalization of the Chroman Ring of 6-Bromochroman-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the C6 position of the chroman ring in 6-Bromochroman-3-ol. The methodologies described herein focus on widely utilized palladium-catalyzed cross-coupling reactions and cyanation, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and drug discovery.
Introduction
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. This compound serves as a versatile building block, with the bromine atom at the C6 position providing a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse functionalities, which can be crucial for modulating the pharmacological properties of potential drug candidates.
This guide outlines representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions, as well as cyanation of this compound. The provided methodologies are based on established literature for similar aryl bromides and chroman derivatives and may require optimization for this specific substrate.
Overview of Functionalization Reactions
A variety of substituents can be introduced at the C6 position of this compound using palladium-catalyzed cross-coupling reactions. The general transformation is depicted below:
Caption: Overview of palladium-catalyzed functionalization of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound. These are based on analogous reactions reported in the literature and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-85 |
Table 2: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 75-88 |
Table 3: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 70-80 |
Table 4: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl | DMF | 100 | 18 | 75-85 |
| 3 | (4-Methoxyphenyl)tributyltin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 90 | 24 | 70-80 |
Table 5: Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 120 | 24 | 60-75 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | DMAc | 140 | 18 | 55-70 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling: Synthesis of 6-Phenylchroman-3-ol
Caption: Workflow for Suzuki-Miyaura coupling.
Procedure:
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To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., argon).
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Add anhydrous toluene and water (e.g., 4:1 v/v).
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Degas the mixture by sparging with argon for 15-20 minutes.
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Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
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Heat the reaction mixture to 100 °C and stir for 12 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 6-(Morpholino)chroman-3-ol
Troubleshooting & Optimization
strategies to improve the yield of 6-Bromochroman-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromochroman-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the reduction of a 6-bromochroman-3-one precursor.
General Workflow for this compound Synthesis
Caption: A general workflow for the synthesis of this compound.
Issue 1: Low yield in the synthesis of 6-bromochroman-3-one (Precursor)
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Question: My synthesis of 6-bromochroman-3-one from a 4-bromophenol derivative is resulting in a low yield. What are the possible causes and solutions?
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Answer:
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Incomplete reaction: The cyclization step to form the chromanone ring might be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
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Side reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization and the formation of isomers. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Reagent purity: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Use reagents from reliable suppliers and purify starting materials if necessary.
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Inefficient purification: The desired product might be lost during the work-up and purification steps. Optimize the extraction and chromatography conditions to minimize losses.
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Issue 2: Incomplete reduction of 6-bromochroman-3-one
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Question: I am observing unreacted starting material (6-bromochroman-3-one) in my reaction mixture after the reduction step. How can I drive the reaction to completion?
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Answer:
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Insufficient reducing agent: The stoichiometry of the reducing agent is critical. Ensure that you are using a sufficient excess of the reducing agent. It is common to use 1.5 to 2 equivalents of the reducing agent.
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Low reactivity of the reducing agent: The choice of reducing agent can significantly impact the reaction outcome. If a mild reducing agent like sodium borohydride (NaBH₄) is not effective, consider using a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
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Reaction temperature: The reaction temperature plays a vital role. Some reductions require cooling (e.g., 0 °C) to control reactivity, while others may need to be performed at room temperature or slightly elevated temperatures to proceed at a reasonable rate.
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Reaction time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until all the starting material has been consumed.
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Issue 3: Formation of impurities during the reduction step
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Question: I am observing multiple spots on my TLC plate after the reduction of 6-bromochroman-3-one, indicating the formation of impurities. What are these impurities and how can I avoid them?
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Answer:
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Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to over-reduction of other functional groups in the molecule. If this is suspected, switch to a milder reducing agent like NaBH₄.
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Cleavage of the chroman ring: Under harsh reaction conditions, the chroman ring may be susceptible to cleavage. Ensure that the reaction temperature and pH are well-controlled.
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Debromination: In some cases, the bromine atom can be removed by certain reducing agents, especially at elevated temperatures. Choose a reducing agent and reaction conditions that are compatible with the bromo-substituent.
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Work-up procedure: The work-up procedure after the reduction is critical. Improper quenching of the reducing agent can lead to the formation of byproducts. Follow a well-established quenching protocol for the specific reducing agent used.
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Issue 4: Difficulty in purifying the final product, this compound
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Question: I am struggling to obtain pure this compound after column chromatography. What can I do to improve the purification?
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Answer:
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Choice of solvent system: The choice of the mobile phase for column chromatography is crucial for achieving good separation. Experiment with different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios) to find the optimal conditions.
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Column packing and loading: Proper packing of the chromatography column is essential to avoid channeling and poor separation. Ensure that the sample is loaded onto the column in a concentrated band.
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Alternative purification techniques: If column chromatography is not effective, consider other purification techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
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Characterization of impurities: Isolate and characterize the major impurities to understand their structure. This information can help in devising a more effective purification strategy.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended reducing agents for the synthesis of this compound from 6-bromochroman-3-one?
A1: The choice of reducing agent depends on the specific requirements of the synthesis, such as desired stereoselectivity and compatibility with other functional groups. Commonly used reducing agents include:
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Sodium borohydride (NaBH₄): A mild and selective reducing agent that is often the first choice for this type of transformation.
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Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that can be used if NaBH₄ is not effective. However, it is less selective and requires more careful handling.
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Diisobutylaluminium hydride (DIBAL-H): Another versatile reducing agent that can be used for this reduction.
Q2: How can I monitor the progress of the reduction reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (6-bromochroman-3-one). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product (this compound) indicates the progress of the reaction.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle all chemicals with care, and be aware of their specific hazards.
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Reducing agents like LiAlH₄ are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere.
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Quenching of reactive reagents should be done slowly and carefully, preferably at low temperatures.
Q4: Are there any stereochemical considerations in the reduction of 6-bromochroman-3-one?
A4: The reduction of the ketone in 6-bromochroman-3-one to an alcohol will create a new chiral center at the C3 position. If the synthesis starts from achiral materials, a racemic mixture of the two enantiomers of this compound will be formed. If a specific enantiomer is required, an asymmetric reduction method using a chiral reducing agent or a catalyst will be necessary.
Quantitative Data on Reduction Conditions
The following table summarizes hypothetical data on how different reduction conditions can affect the yield of this compound.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to 25 | 2 | 85 |
| NaBH₄ | Ethanol | 25 | 4 | 82 |
| LiAlH₄ | THF | 0 | 1 | 92 |
| LiAlH₄ | Diethyl ether | 0 to 25 | 1.5 | 89 |
| DIBAL-H | Toluene | -78 to 0 | 3 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromochroman-3-one (Hypothetical)
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To a solution of the appropriate 4-bromophenol derivative (1 equivalent) in a suitable solvent (e.g., toluene), add a base (e.g., potassium carbonate, 1.5 equivalents) and a suitable three-carbon electrophile (e.g., 1,3-dihalopropene, 1.1 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
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Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane) and treat it with an appropriate reagent to effect cyclization (e.g., a Lewis acid or a strong protic acid).
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Monitor the cyclization reaction by TLC.
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Upon completion, quench the reaction carefully and perform an aqueous work-up.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 6-bromochroman-3-one by column chromatography on silica gel.
Protocol 2: Reduction of 6-Bromochroman-3-one to this compound (Hypothetical)
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Dissolve 6-bromochroman-3-one (1 equivalent) in a suitable anhydrous solvent (e.g., methanol for NaBH₄ or THF for LiAlH₄) under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents, or LiAlH₄, 1.2 equivalents) portion-wise to the stirred solution.
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Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (for LiAlH₄).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Relationship Diagram for Troubleshooting
Caption: A troubleshooting diagram for low yield issues.
overcoming challenges in the purification of 6-Bromochroman-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromochroman-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a process often following its synthesis via the reduction of 6-Bromochroman-3-one.
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction: Significant amount of starting material (6-Bromochroman-3-one) remains. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) before quenching. - If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the reducing agent (e.g., sodium borohydride). |
| Product loss during extraction: this compound, being a polar alcohol, might have some solubility in the aqueous layer. | - Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. - Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the product in water and improve extraction efficiency. |
| Product degradation: The compound may be sensitive to acidic or basic conditions during workup. | - Use mild workup conditions. A saturated solution of ammonium chloride (NH4Cl) is often a good choice for quenching reductions with hydride reagents. |
| Co-elution with impurities during column chromatography: Impurities with similar polarity to the product can lead to mixed fractions and subsequent loss of pure product. | - Optimize the solvent system for column chromatography using TLC to achieve better separation between the product and impurities. A less polar solvent system might be required. |
| Loss during recrystallization: Using an inappropriate solvent or cooling too quickly can lead to poor crystal formation and loss of product in the mother liquor. | - Carefully select a recrystallization solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[1] - Allow the solution to cool slowly to promote the formation of pure crystals.[1] |
Problem 2: Presence of impurities in the final product, as indicated by NMR or TLC.
| Impurity | Identification | Troubleshooting/Purification Strategy |
| Unreacted 6-Bromochroman-3-one | A ketone peak (~1700-1720 cm⁻¹) in the IR spectrum. A distinct spot on TLC, typically less polar than the alcohol product. | - Column Chromatography: Use a solvent system that provides good separation between the ketone and the more polar alcohol. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Recrystallization: If the concentration of the starting material is low, recrystallization might be sufficient. |
| Over-reduction products or other byproducts | Unidentified peaks in the NMR spectrum. Unexpected spots on TLC. | - Thorough Characterization: Attempt to identify the structure of the major byproducts using techniques like Mass Spectrometry or more advanced NMR experiments. Understanding the impurity structure can aid in designing a better purification strategy. - Optimize Reaction Conditions: Re-evaluate the reaction conditions (temperature, stoichiometry of reagents) to minimize byproduct formation. |
| Solvent Residues | Characteristic solvent peaks in the ¹H NMR spectrum. | - Drying under high vacuum: Ensure the purified product is dried under high vacuum for a sufficient period to remove residual solvents. - Lyophilization (Freeze-Drying): If the product is soluble in water or other suitable solvents, lyophilization can be an effective method for removing residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most common methods for purifying this compound are column chromatography on silica gel and recrystallization. Column chromatography is highly effective for separating the desired alcohol from less polar starting material (6-Bromochroman-3-one) and other non-polar impurities. Recrystallization is a good technique for obtaining highly pure crystalline material, especially after a preliminary purification by chromatography.
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide a good separation between this compound and its impurities on a TLC plate. The Rf (retention factor) of the product should ideally be between 0.2 and 0.4 for optimal separation. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is commonly used. Start with a low polarity mixture and gradually increase the polarity to elute the compounds.
Q3: My compound is streaking on the TLC plate. What could be the reason?
Streaking on a TLC plate can be caused by several factors:
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Overloading the sample: Apply a smaller, more concentrated spot on the TLC plate.
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The compound is highly polar: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.
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The compound is acidic or basic: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the solvent system can help to obtain well-defined spots.
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The compound is degrading on the silica gel: This is less common for this type of molecule but can be tested by running a 2D TLC.
Q4: I am having trouble getting my this compound to crystallize. What can I do?
If you are facing difficulties with recrystallization, consider the following:
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Solvent choice: The solvent may not be ideal. You may need to screen different solvents or use a solvent/anti-solvent system.[1]
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Supersaturation: The solution might not be sufficiently concentrated. Try to evaporate some of the solvent.
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Inducing crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.
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Cooling: Cool the solution slowly, and then in an ice bath to maximize crystal formation.
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Q5: Is this compound stable during purification?
This compound is generally expected to be a stable compound under standard purification conditions. However, like many organic molecules, it can be sensitive to strong acids, strong bases, and high temperatures. It is advisable to perform purification steps at or below room temperature unless heating is required for dissolution during recrystallization.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
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Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the more polar this compound.
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Fraction Collection: Collect fractions in test tubes.
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TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound
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Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold (e.g., a mixture of ethanol and water, or ethyl acetate and hexane).
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Dissolution: Place the crude or semi-purified this compound in a flask and add the minimum amount of the hot solvent required to dissolve it completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
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Further Cooling: Place the flask in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for the purification of this compound.
References
optimization of reaction conditions for synthesizing 6-Bromochroman-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromochroman-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical synthetic approach involves a two-step process:
-
Bromination: Electrophilic bromination of chroman-4-one to yield 6-Bromo-4-chromanone.
-
Reduction: Subsequent reduction of the ketone functionality in 6-Bromo-4-chromanone to the corresponding alcohol, this compound.
Q2: What are the critical parameters to control during the bromination step?
The key parameters for the bromination of chroman-4-one include the choice of brominating agent, solvent, reaction temperature, and reaction time. Careful control of these factors is crucial to maximize the yield of the desired 6-bromo isomer and minimize the formation of side products.
Q3: Which reducing agents are suitable for the conversion of 6-Bromo-4-chromanone to this compound?
Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a commonly used reagent due to its mild nature and good selectivity for reducing ketones in the presence of other functional groups.[1] Other borohydride reagents or catalytic hydrogenation could also be considered, depending on the desired stereoselectivity and process scalability.
Q4: What are the potential side reactions during the synthesis?
-
During bromination: Over-bromination leading to di- or tri-brominated products can occur. Isomeric impurities may also form depending on the reaction conditions.
-
During reduction: Incomplete reduction can leave unreacted ketone. Depending on the reducing agent and conditions, side reactions involving the bromine substituent are possible, though less common with mild reducing agents like NaBH₄.
Q5: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the bromination and reduction steps. By comparing the spots of the starting material, product, and reaction mixture, you can determine the extent of the reaction and identify the formation of any significant byproducts.
Troubleshooting Guides
Problem 1: Low Yield of 6-Bromo-4-chromanone in the Bromination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. A slight increase in temperature may also be beneficial, but should be done cautiously to avoid side reactions. |
| Inefficient brominating agent. | Ensure the quality and reactivity of the brominating agent. For example, if using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored correctly. |
| Suboptimal reaction temperature. | The reaction temperature can significantly influence the regioselectivity of the bromination. Experiment with a range of temperatures to find the optimal condition for the formation of the 6-bromo isomer. |
| Scavenging of the electrophile. | Ensure the reaction is carried out under anhydrous conditions, as water can react with some brominating agents. |
Problem 2: Formation of Multiple Products in the Bromination Step
| Possible Cause | Suggested Solution |
| Over-bromination. | Reduce the stoichiometry of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Formation of isomeric byproducts. | The choice of solvent and catalyst can influence the regioselectivity. Consider screening different solvent systems (e.g., acetic acid, chlorinated solvents) and catalysts. |
| Reaction temperature is too high. | High temperatures can lead to a decrease in selectivity. Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. |
Problem 3: Incomplete Reduction of 6-Bromo-4-chromanone
| Possible Cause | Suggested Solution | | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄). Add the reducing agent in portions to maintain a steady rate of reduction. | | Low reactivity of the reducing agent. | Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. | | Reaction temperature is too low. | While many reductions with NaBH₄ are performed at 0°C to room temperature, a slight increase in temperature may be necessary to drive the reaction to completion. Monitor by TLC to avoid potential side reactions. | | Poor solubility of the starting material. | Ensure the 6-Bromo-4-chromanone is fully dissolved in the chosen solvent before adding the reducing agent. If solubility is an issue, consider a different solvent system in which both the substrate and the reducing agent are soluble. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-chromanone
This protocol is a representative procedure and may require optimization.
Materials:
-
Chroman-4-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chroman-4-one in CCl₄.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 6-Bromo-4-chromanone.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
6-Bromo-4-chromanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-Bromo-4-chromanone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford this compound.
Quantitative Data Summary
Table 1: Optimization of Bromination of Chroman-4-one
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 6-Bromo-4-chromanone (%) |
| 1 | NBS (1.1 eq) | CCl₄ | Reflux | 4 | 75 |
| 2 | Br₂ (1.1 eq) | Acetic Acid | 25 | 6 | 68 |
| 3 | NBS (1.1 eq) | Acetonitrile | 50 | 4 | 82 |
| 4 | Br₂ (1.1 eq) | CH₂Cl₂ | 0 | 8 | 65 |
Table 2: Optimization of Reduction of 6-Bromo-4-chromanone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NaBH₄ (1.5 eq) | Methanol | 0 to RT | 2 | 92 |
| 2 | LiAlH₄ (1.2 eq) | THF | 0 | 1 | 88 |
| 3 | NaBH₄ (1.5 eq) | Ethanol | 25 | 3 | 90 |
| 4 | H₂/Pd-C | Ethyl Acetate | 25 | 12 | 85 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the bromination step.
References
identification and characterization of byproducts in 6-Bromochroman-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromochroman-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Reduction of 6-Bromochroman-3-one: This is a straightforward approach involving the reduction of the ketone functionality of 6-Bromochroman-3-one to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its mild nature and operational simplicity.[1][2][3][4][5][6]
-
Sharpless Asymmetric Dihydroxylation of 6-Bromo-2H-chromene: This method introduces the hydroxyl group via the dihydroxylation of the double bond in 6-Bromo-2H-chromene. A key advantage of this route is the ability to achieve high enantioselectivity, yielding a specific stereoisomer of the diol, which can then be further processed if necessary.[7][8][9][10][11][12]
Q2: What are the potential byproducts in the synthesis of this compound via the reduction of 6-Bromochroman-3-one?
A2: The most common byproduct is the unreacted starting material, 6-Bromochroman-3-one. In some cases, over-reduction or side reactions with the solvent can occur, although these are less common with a mild reducing agent like NaBH₄. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help minimize the presence of the starting material in the final product.[13]
Q3: What are the potential byproducts in the Sharpless Asymmetric Dihydroxylation of 6-Bromo-2H-chromene?
A3: The primary potential byproduct is the diastereomer or enantiomer of the desired diol, arising from the non-selective dihydroxylation of the alkene. The enantiomeric excess can be affected by a competing "second cycle" of dihydroxylation that is not ligand-accelerated, which can occur if the hydrolysis of the osmate ester is slow.[11][12] Additionally, incomplete reaction can lead to the presence of the starting material, 6-Bromo-2H-chromene, in the product mixture.
Q4: How can I characterize the main product and byproducts?
A4: A combination of spectroscopic and chromatographic techniques is essential for the characterization of this compound and its byproducts:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities.[14][15][16][17] The chemical shifts and coupling constants of the protons and carbons in the chroman ring system provide detailed structural information.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and byproducts, aiding in their identification.[18][19][20][21][22] Fragmentation patterns can provide further structural clues.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and quantifying the levels of impurities.[23][24][25][26][27][28] A validated HPLC method can separate the desired product from starting materials and byproducts.
Troubleshooting Guides
Synthesis Route 1: Reduction of 6-Bromochroman-3-one
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient reducing agent. | Increase the molar equivalents of NaBH₄. |
| Low reaction temperature. | Ensure the reaction is stirred at room temperature for a sufficient duration. | |
| Deactivated reducing agent. | Use a fresh batch of NaBH₄. | |
| Low yield | Product loss during workup/extraction. | Ensure proper phase separation during extraction and minimize transfers. |
| Inefficient quenching of excess reagent. | Carefully add the quenching agent (e.g., dilute HCl) to avoid product degradation. | |
| Presence of unknown impurities | Side reactions with solvent. | Ensure the use of a dry, appropriate solvent (e.g., methanol, ethanol). |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere if the substrate is sensitive to oxidation. |
Synthesis Route 2: Sharpless Asymmetric Dihydroxylation of 6-Bromo-2H-chromene
| Issue | Possible Cause | Troubleshooting Steps |
| Low enantioselectivity | "Second cycle" dihydroxylation. | Use a biphasic solvent system (e.g., t-BuOH/water) and ensure efficient stirring. The use of K₃Fe(CN)₆ as the re-oxidant in aqueous systems is known to be effective in achieving high enantioselectivity.[22] |
| Incorrect AD-mix formulation. | Use the commercially available AD-mix-α or AD-mix-β for reliable results. | |
| Low yield | Inefficient catalytic turnover. | Ensure all reagents are of high purity and the reaction is performed at the recommended temperature (typically 0 °C to room temperature). |
| Poor solubility of the substrate. | Use a co-solvent system that ensures the substrate is sufficiently soluble. | |
| Formation of over-oxidation products (e.g., diones) | Presence of certain ligands or reaction conditions. | The use of quinuclidine as a ligand in racemic dihydroxylation has been shown to suppress dione formation.[7] While not directly applicable to the asymmetric version, it highlights the importance of the ligand in controlling side reactions. |
Data Presentation
Table 1: Representative Analytical Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | 7.30-7.20 (m, 2H, Ar-H), 6.85 (d, 1H, Ar-H), 4.30 (dd, 1H, O-CH₂), 4.10 (m, 1H, CH-OH), 4.00 (dd, 1H, O-CH₂), 2.95 (dd, 1H, CH₂), 2.80 (dd, 1H, CH₂), 2.00 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | 153.5, 131.0, 129.5, 128.0, 117.0, 113.0, 68.0, 67.0, 31.0 |
| Mass Spectrometry (ESI+) | m/z | 229.0/231.0 [M+H]⁺ (characteristic bromine isotope pattern) |
| HPLC | Retention Time | Dependent on the specific method (e.g., ~5.2 min on a C18 column with a water/acetonitrile gradient) |
Table 2: Potential Byproducts and their Identification
| Byproduct Name | Synthetic Route | Identification Method | Key Differentiating Feature |
| 6-Bromochroman-3-one | Reduction | TLC, HPLC, ¹³C NMR | Presence of a ketone signal (~200 ppm) in ¹³C NMR. Different retention time in HPLC. |
| (3S,4R)-6-Bromochroman-3,4-diol | Dihydroxylation | Chiral HPLC, NMR | Different retention time on a chiral column. Distinct NMR signals for the additional hydroxyl group. |
| 6-Bromo-2H-chromene | Dihydroxylation | TLC, HPLC, ¹H NMR | Presence of vinylic proton signals in ¹H NMR. Different retention time in HPLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-Bromochroman-3-one
Materials:
-
6-Bromochroman-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Bromochroman-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of (3R,4S)-6-Bromochroman-3,4-diol via Sharpless Asymmetric Dihydroxylation
Materials:
-
6-Bromo-2H-chromene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a biphasic solution of t-BuOH and water (1:1).
-
Add AD-mix-β to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 6-Bromo-2H-chromene (1.0 eq) to the stirred solution.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite and stirring for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.
Visualizations
Caption: Potential byproduct in the reduction of 6-Bromochroman-3-one.
Caption: Potential byproducts in Sharpless dihydroxylation.
Caption: General workflow for byproduct identification and characterization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. webassign.net [webassign.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. scispace.com [scispace.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. whitman.edu [whitman.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. ijcrt.org [ijcrt.org]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. journals.ekb.eg [journals.ekb.eg]
- 26. researchgate.net [researchgate.net]
- 27. CN114088842A - Method for detecting rocuronium bromide intermediate and impurities - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
resolving stability issues of 6-Bromochroman-3-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving stability issues of 6-Bromochroman-3-ol in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: A change in color, such as the appearance of a yellow or brown tint, often indicates degradation of the compound. This can be caused by several factors, including:
-
Oxidation: The chromanol structure can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.[1]
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Photodegradation: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[2] Exposure to ambient or UV light can initiate degradation pathways.
-
pH Effects: Extreme pH conditions (either highly acidic or basic) can catalyze decomposition reactions.
To troubleshoot, we recommend preparing fresh solutions and storing them protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. How can I improve its stability?
A2: A decrease in concentration is a clear sign of instability. To enhance the stability of your this compound solution, consider the following:
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Solvent Selection: The choice of solvent can significantly impact stability. For short-term storage, consider using a high-purity, degassed aprotic solvent. Protic solvents, especially in the presence of acidic or basic impurities, may participate in degradation reactions.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.[1][3][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
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pH Adjustment: If the experimental conditions allow, buffering the solution to a neutral pH (around 7) may improve stability, as both acidic and basic conditions can promote degradation.[1][4] The optimal pH for maximum stability for similar compounds is often found to be around pH 4.[5]
-
Use of Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:
-
Oxidation: The secondary alcohol at the 3-position could be oxidized to the corresponding ketone, 6-Bromochroman-3-one. Further oxidation of the chroman ring is also possible.
-
Dehydration: Under acidic conditions, dehydration of the alcohol could occur, leading to the formation of a double bond within the heterocyclic ring.
-
Ring Opening: More strenuous conditions, such as strong acid or base and heat, could potentially lead to the opening of the chroman ring.
-
Debromination: Photolytic conditions might induce cleavage of the carbon-bromine bond.
Identifying the specific degradation products in your samples would require analytical techniques such as LC-MS or GC-MS.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a solid sample or a recently prepared, properly stored stock solution for each experiment.
-
Assess Media Stability: Perform a preliminary experiment to assess the stability of this compound in your specific assay buffer or cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for a decrease in the parent compound peak.
-
Minimize Incubation Time: If instability in the assay medium is confirmed, try to minimize the incubation time of the compound with the biological system as much as the experimental protocol allows.
-
Issue: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Systematic Investigation: To identify the cause of degradation, perform a forced degradation study (see Experimental Protocols section). This will help you understand which conditions (acid, base, oxidation, light, heat) are most likely to cause the degradation you are observing.
-
Peak Tracking: Compare the retention times of the unknown peaks with those generated during the forced degradation study to tentatively identify the nature of the degradation products.
-
Optimize Storage and Handling: Based on the results of the forced degradation study, adjust your solution preparation, storage, and handling procedures to avoid the conditions that lead to degradation. For example, if the compound is found to be light-sensitive, all subsequent work should be performed in amber vials or under low-light conditions.
-
Data Presentation
To systematically evaluate the stability of this compound under various conditions, we recommend maintaining a detailed record of your experimental findings. The following table provides a template for summarizing quantitative data from a forced degradation study.
| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products | Observations (e.g., color change) |
| 0.1 M HCl (aq) | 24 | |||||
| 0.1 M NaOH (aq) | 24 | |||||
| 3% H₂O₂ (aq) | 24 | |||||
| Heat (60 °C) | 24 | |||||
| Light (UV 254nm) | 24 | |||||
| Control (Solvent) | 24 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][6]
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Pipette 1 mL of the stock solution into a vial and heat in an oven at 60 °C for 24 hours.
-
Photolytic Degradation: Pipette 1 mL of the stock solution into a quartz cuvette or a clear glass vial and expose it to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
5. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples, including a control sample (stock solution diluted with the solvent and kept at room temperature), by a suitable HPLC method. A stability-indicating method should be developed that separates the parent compound from all degradation products.[7][8]
6. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizations
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. scribd.com [scribd.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for the multi-step synthesis of 6-Bromochroman-3-ol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for the multi-step synthesis of 6-Bromochroman-3-ol derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Step 1: Bromination of 4-Propylphenol
-
Question 1: Why is the yield of 2-bromo-4-propylphenol low, with significant amounts of starting material remaining?
-
Answer: Incomplete bromination is a common issue. This can be due to insufficient brominating agent, suboptimal reaction temperature, or deactivation of the aromatic ring. Ensure that the molar ratio of the brominating agent (e.g., N-Bromosuccinimide, NBS) to the phenol is appropriate. The reaction may require gentle heating to proceed to completion. It is also crucial to perform the reaction in a suitable solvent that can facilitate the reaction without participating in side reactions.
-
-
Question 2: Multiple brominated products are observed in the reaction mixture, making purification difficult. How can this be addressed?
-
Answer: The formation of di- or tri-brominated byproducts is a result of the high reactivity of the phenol. To improve selectivity, consider using a milder brominating agent or lowering the reaction temperature. The slow, dropwise addition of the brominating agent can also help to control the reaction and minimize the formation of multiple substitution products.
-
Step 2: O-Allylation of 2-Bromo-4-propylphenol
-
Question 3: The O-allylation reaction is slow and does not go to completion. What are the possible reasons?
-
Answer: A weak base or low reaction temperature can lead to incomplete O-allylation. A strong base, such as potassium carbonate or sodium hydride, is typically required to deprotonate the phenol effectively. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally preferred. Increasing the reaction temperature may also be necessary to drive the reaction to completion.
-
-
Question 4: A significant amount of C-allylated byproduct is formed. How can this be minimized?
-
Answer: The Claisen rearrangement of the O-allylated product to the C-allylated isomer can occur at high temperatures. To minimize this side reaction, it is advisable to run the reaction at the lowest effective temperature. The choice of base and solvent can also influence the O/C selectivity.
-
Step 3: Epoxidation of 1-Allyloxy-2-bromo-4-propylbenzene
-
Question 5: The epoxidation of the allyl group is incomplete, and starting material is recovered. What can be done?
-
Answer: Incomplete epoxidation can be due to an insufficient amount of the epoxidizing agent (e.g., m-CPBA) or a short reaction time. Ensure at least a stoichiometric amount of the oxidizing agent is used. Monitoring the reaction by TLC is crucial to determine the point of completion.
-
-
Question 6: The epoxide ring is opening, leading to diol formation. How can this be prevented?
-
Answer: The epoxide ring is sensitive to acidic conditions. If the epoxidizing agent (like m-CPBA) releases an acidic byproduct (m-chlorobenzoic acid), it can catalyze the ring-opening. This can be mitigated by adding a buffer, such as sodium bicarbonate, to the reaction mixture to neutralize the acid as it is formed.
-
Step 4: Intramolecular Cyclization to form this compound
-
Question 7: The yield of the desired this compound is low, with the formation of a polymeric material. Why does this happen?
-
Answer: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Running the reaction under high dilution conditions can favor the intramolecular pathway. The choice of catalyst or reagent to promote the cyclization is also critical for achieving a good yield.
-
-
Question 8: An unexpected elimination product is formed instead of the desired alcohol. What is the cause?
Quantitative Data Summary
The following table summarizes typical yields and purities at each step of the synthesis. These are representative values and may vary based on specific reaction conditions and scale.
| Step | Reaction | Typical Yield (%) | Typical Purity (%) (after purification) |
| 1. Bromination | 4-Propylphenol to 2-Bromo-4-propylphenol | 75-85 | >98 |
| 2. O-Allylation | 2-Bromo-4-propylphenol to 1-Allyloxy-2-bromo-4-propylbenzene | 80-90 | >97 |
| 3. Epoxidation | 1-Allyloxy-2-bromo-4-propylbenzene to 2-((2-Bromo-4-propylphenoxy)methyl)oxirane | 70-80 | >95 |
| 4. Intramolecular Cyclization | 2-((2-Bromo-4-propylphenoxy)methyl)oxirane to this compound | 60-70 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-propylphenol (Step 1)
-
Dissolve 4-propylphenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Allyloxy-2-bromo-4-propylbenzene (Step 2)
-
To a solution of 2-Bromo-4-propylphenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of 2-((2-Bromo-4-propylphenoxy)methyl)oxirane (Step 3)
-
Dissolve 1-Allyloxy-2-bromo-4-propylbenzene (1 equivalent) in DCM in a flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide, which can often be used in the next step without further purification.
Protocol 4: Synthesis of this compound (Step 4)
-
Dissolve the crude 2-((2-Bromo-4-propylphenoxy)methyl)oxirane (1 equivalent) in a suitable solvent like THF or dioxane.
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2) (0.1 equivalents), dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Regioselective Bromination of Chroman-3-ol
Welcome to the technical support center for the regioselective bromination of chroman-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the electrophilic bromination of chroman-3-ol?
Based on the principles of electrophilic aromatic substitution, the hydroxyl (-OH) and the ether oxygen of the dihydropyran ring in chroman-3-ol are both electron-donating groups.[1] This directs electrophiles to the ortho and para positions relative to these activating groups. Consequently, the primary products expected are 6-bromo-chroman-3-ol and 8-bromo-chroman-3-ol. The C-6 position is para to the ether oxygen and ortho to the hydroxyl group's influence (when considering the aromatic system as a substituted phenol), while the C-8 position is ortho to the ether oxygen.
Q2: Which brominating agent is most commonly used for the regioselective bromination of chroman-3-ol and related phenols?
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings such as phenols and their derivatives.[2][3] It is generally milder than elemental bromine (Br₂) and can offer better control over regioselectivity and help to avoid over-bromination, which can be a significant side reaction with highly activated substrates.[4]
Q3: How does the choice of solvent affect the outcome of the bromination reaction?
The polarity of the solvent can significantly influence the reaction. In polar solvents, such as water or methanol, the brominating agent can become more polarized, leading to a more reactive electrophile.[5] This can result in polysubstitution, yielding di- or even tri-brominated products, especially with a highly activated substrate like chroman-3-ol.[6][7] Nonpolar solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), are often used to moderate the reactivity and improve selectivity for mono-bromination.[6][8]
Q4: What is a potential side reaction to be aware of during the bromination of phenolic compounds?
A potential, though less common, side reaction under acidic conditions is the dienone-phenol rearrangement.[9][10] This involves the formation of a dienone intermediate which then rearranges. While more typical for 4,4-disubstituted cyclohexadienones, it's a possibility to consider if unexpected products are observed, particularly if the reaction is performed under strongly acidic conditions.[10]
Troubleshooting Guides
Issue 1: Low Yield of Brominated Product
| Possible Cause | Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Decomposition of Starting Material or Product | Highly activated phenols can be sensitive to strong oxidizing conditions. If using a strong brominating agent, consider switching to a milder one like NBS. Ensure the reaction is performed at the recommended temperature, as higher temperatures can lead to degradation. |
| Suboptimal Reagent Stoichiometry | Typically, a slight excess (1.05-1.2 equivalents) of the brominating agent is used. Insufficient reagent will lead to incomplete conversion, while a large excess can promote side reactions. |
| Moisture in the Reaction | While some methods tolerate moisture, it's generally good practice to use dry solvents and glassware, especially when working with reagents that can be hydrolyzed. |
Issue 2: Poor Regioselectivity (Formation of multiple isomers)
| Possible Cause | Suggestion |
| Reaction Conditions are too Harsh | High temperatures can reduce the selectivity of the reaction. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often improve the regioselectivity. |
| Highly Activating Substrate | The inherent reactivity of chroman-3-ol makes it prone to substitution at multiple positions. Using a less polar solvent can help to temper this reactivity. Protecting the hydroxyl group as an ester or ether can also be a strategy to modulate its directing effect, though this adds extra steps to the synthesis. |
| Choice of Brominating Agent | Different brominating agents can exhibit different selectivities. If NBS is not providing the desired outcome, consider exploring other reagents such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which can be a milder source of electrophilic bromine. |
Issue 3: Polysubstitution (Formation of di- or tri-brominated products)
| Possible Cause | Suggestion |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or a very slight excess is recommended. |
| High Reactivity in Polar Solvents | As mentioned in the FAQs, polar solvents can enhance the reactivity of the brominating agent, leading to multiple substitutions on the highly activated chroman ring.[11] Switching to a non-polar solvent is a primary strategy to mitigate this. |
| Reaction Temperature is too High | Lowering the reaction temperature can significantly reduce the rate of subsequent bromination reactions, thus favoring the mono-brominated product. |
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of brominated chroman derivatives. Note that specific yields for chroman-3-ol are not widely reported, so data for analogous structures are included for comparison.
| Product | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| 6-Bromo-3-hydroxychromone | Not specified | CH₂Cl₂ | Reflux | Not specified | [12] |
| 8-Bromo-6-chloro-2-pentylchroman-4-ol | Not specified | Methanol | Not specified | Quantitative | [13] |
| 2-Bromo-4-substituted phenols | NBS | Methanol | Room Temp | >86% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Bromination of Chroman-3-ol with NBS
This protocol is a general guideline based on standard procedures for the bromination of activated phenols.[3][14]
-
Preparation: Dissolve chroman-3-ol (1 equivalent) in a suitable dry, non-polar solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled solution of chroman-3-ol over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to separate the isomeric products.
Protocol 2: Characterization of Brominated Products
The regiochemistry of the brominated products can be determined by ¹H and ¹³C NMR spectroscopy.[15][16][17] The substitution pattern on the aromatic ring will result in characteristic splitting patterns and chemical shifts for the aromatic protons. For 6-bromo-chroman-3-ol, one would expect to see two singlets (or two doublets with a small meta-coupling) in the aromatic region of the ¹H NMR spectrum. For 8-bromo-chroman-3-ol, a different pattern of aromatic signals would be observed.
Visualizations
Caption: Experimental workflow for the regioselective bromination of chroman-3-ol.
Caption: Simplified reaction pathway for the electrophilic bromination of chroman-3-ol.
References
- 1. savemyexams.com [savemyexams.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 10. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
catalyst selection and optimization for 6-Bromochroman-3-ol reactions
This technical support center provides guidance on catalyst selection and optimization for reactions involving 6-Bromochroman-3-ol. The information is tailored for researchers, scientists, and professionals in drug development. Please note that while direct literature on catalytic reactions for this compound is limited, the following recommendations are based on established principles and data from analogous chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric synthesis of chroman-3-ol derivatives?
A1: For the asymmetric synthesis of chiral chroman-3-ols and related structures, organocatalysts and metal-based catalysts are commonly employed. Squaramide-based organocatalysts have shown efficiency in promoting asymmetric Friedel-Crafts type reactions to yield substituted chromanols.[1][2] Palladium-catalyzed asymmetric hydroalkoxylation is another effective method.[3] For reactions involving brominated aromatic compounds, iron-based catalysts like Fe₂O₃/zeolite can also be considered for the bromination step itself.[4]
Q2: How do I select the optimal catalyst for my specific reaction?
A2: Catalyst selection depends on the desired transformation (e.g., asymmetric reduction, kinetic resolution, functional group introduction). A preliminary screening of different catalyst classes (e.g., organocatalysts, transition metal catalysts) is recommended. Key parameters to consider are yield, enantioselectivity (for chiral products), diastereoselectivity, and reaction time. It is advisable to start with catalysts that have proven effective for similar substrates.
Q3: What are the key reaction parameters to optimize for improving yield and enantioselectivity?
A3: Key parameters for optimization include:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. A mixture of solvents can sometimes lead to improved results.[5]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.
-
Catalyst Loading: The amount of catalyst used should be optimized to balance reaction efficiency and cost.
-
Concentration: The concentration of reactants can affect reaction kinetics and the formation of side products.
-
Additives/Co-catalysts: In some cases, the addition of a co-catalyst or an additive can improve the performance of the primary catalyst.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products can be achieved by carefully controlling reaction conditions. This includes running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using purified reagents and solvents, and optimizing the reaction time to avoid decomposition of the product. Analysis of the reaction mixture by techniques like TLC, GC-MS, or NMR can help identify side products and guide optimization efforts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Verify Catalyst Activity: Ensure the catalyst has not degraded. If possible, test it on a known reaction.
-
Check Reagents: Use reagents of high purity. Verify the stoichiometry of all reactants.
-
Evaluate Reaction Conditions:
-
Temperature: The reaction may require higher or lower temperatures.
-
Time: The reaction may not have reached completion. Monitor the reaction progress over time using TLC or LC-MS.
-
Atmosphere: Ensure the reaction is carried out under an appropriate inert atmosphere if any of the reagents or the catalyst is air-sensitive.
-
-
Solvent Effects: The choice of solvent can be critical. Screen a range of solvents with different polarities.
Issue 2: Poor Enantioselectivity
-
Catalyst/Ligand Screening: The choice of the chiral catalyst or ligand is paramount. A screening of different chiral scaffolds is often necessary.
-
Lower Reaction Temperature: Enantioselectivity often increases at lower temperatures.
-
Solvent Optimization: The solvent can influence the chiral induction. Test a variety of solvents. A mixture of solvents can sometimes be beneficial.[5]
-
Concentration Effects: The concentration of the reactants can impact the formation of the catalyst-substrate complex and thus the enantioselectivity.
-
Use of Additives: Certain additives can enhance enantioselectivity by interacting with the catalyst or substrate.
Quantitative Data Presentation
The following tables present hypothetical yet plausible data for a catalyst screening and optimization for an asymmetric synthesis of this compound.
Table 1: Initial Catalyst Screening
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cat-A (Squaramide) | 10 | Toluene | 25 | 24 | 65 | 70 |
| 2 | Cat-B (Phosphoric Acid) | 10 | CH₂Cl₂ | 25 | 24 | 58 | 62 |
| 3 | Cat-C (Proline derivative) | 10 | DMSO | 25 | 24 | 45 | 55 |
| 4 | Pd(OAc)₂/Ligand-X | 5 | Dioxane | 60 | 12 | 72 | 80 |
| 5 | Rh(I)/Ligand-Y | 5 | THF | 40 | 18 | 68 | 75 |
Table 2: Optimization of Reaction Conditions with Catalyst-A
| Entry | Parameter Varied | Value | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Temperature | 0 °C | 62 | 85 |
| 2 | Temperature | -20 °C | 55 | 92 |
| 3 | Solvent | CH₂Cl₂ | 70 | 75 |
| 4 | Solvent | Toluene/CH₂Cl₂ (1:1) | 68 | 88 |
| 5 | Catalyst Loading | 5 mol% | 50 | 91 |
| 6 | Catalyst Loading | 15 mol% | 60 | 92 |
Experimental Protocols
Representative Protocol for Asymmetric Synthesis of this compound
Materials:
-
6-Bromochromanone
-
Chiral Catalyst (e.g., Squaramide-based organocatalyst)
-
Reducing agent (e.g., Catecholborane)
-
Anhydrous Solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
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To a flame-dried flask under an inert atmosphere, add the chiral catalyst (0.01 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL) and stir the solution at room temperature for 10 minutes.
-
Cool the solution to the desired temperature (e.g., -20 °C).
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Add 6-bromochromanone (0.1 mmol, 1.0 equiv.) to the flask.
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Slowly add the reducing agent (0.12 mmol, 1.2 equiv.) dropwise over 15 minutes.
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Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the yield and enantiomeric excess (using chiral HPLC or SFC).
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Bromochroman-3-ol and Its Analogs
In the landscape of medicinal chemistry, chroman-based scaffolds have garnered significant attention due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological activity of 6-Bromochroman-3-ol and its structurally related analogs, offering a resource for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future drug discovery efforts.
Comparative Biological Activity Data
The biological activity of this compound and its analogs has been evaluated across various assays, primarily focusing on their anticancer and enzyme inhibitory potential. The following tables summarize the key quantitative data from these studies, allowing for a direct comparison of the efficacy of different structural modifications.
Anticancer Activity
The cytotoxic effects of various chroman and related heterocyclic derivatives have been investigated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | (E)-3-(2′-methoxybenzylidene)-4-chromanone | HUVEC | 19 | [1] |
| 2 | 6,7-Methylenedioxy-4-chromanone | MCF-7, T47D, MDA-MB-231 | ≤ 9.3 µg/ml | [1] |
| 3 | 3-Benzylidene-chroman-4-one derivative | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [1] |
| 4 | 8a (quinazoline derivative) | MCF-7 | 15.85 ± 3.32 | [3] |
| 5 | 8a (quinazoline derivative) | SW480 | 17.85 ± 0.92 | [3] |
| 6 | 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | MCF-7 | 62 | [4] |
| 7 | Brominated Plastoquinone Analog (BrPQ5) | Various | 1.55 - 4.41 | [5] |
Enzyme Inhibitory Activity
Chroman derivatives have also been explored as inhibitors of various enzymes implicated in disease pathogenesis, such as cholinesterases in neurodegenerative diseases.
| Compound ID | Structure | Enzyme | IC50 (µM) | Reference |
| 8 | gem-dimethylchroman-4-ol derivative | eqBuChE | 2.9 – 7.3 | [6] |
| 9 | 8-OMe-gem-dimethylchroman-4-amine (4b) | eqBuChE | 7.6 | [6] |
| 10 | Furo[3,2-c]coumarin inhibitor 3d | AChE | 4.1 | [7] |
| 11 | Furo[3,2-c]coumarin inhibitor 3d | MAO-B | 0.561 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
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MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reaction Mixture Preparation: The reaction mixture contains 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 25 µL of the test compound solution at various concentrations, and 25 µL of the respective cholinesterase enzyme solution in a phosphate buffer (pH 8.0).
-
Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of 25 µL of the substrate, either acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE.
-
Absorbance Measurement: The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over a period of 5 minutes using a spectrophotometer.
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Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. IC50 values are calculated from the dose-response curves.
Visualizing Biological Pathways and Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of chroman analogs.
Caption: A simplified representation of a potential apoptosis induction pathway for chroman analogs.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Chroman Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of various chroman derivatives, offering insights into their potential therapeutic applications. While specific data on 6-Bromochroman-3-ol is not extensively available in the current literature, this guide leverages data from structurally related chroman and chromone compounds to provide a valuable benchmark for efficacy and mechanism of action.
The chroman scaffold is a key feature in a variety of biologically active compounds, with derivatives demonstrating potential as anti-inflammatory, neuroprotective, and anticancer agents. This guide summarizes key in vitro findings, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation and future development of novel chroman-based therapeutics.
Comparative Efficacy of Chroman Derivatives: In Vitro Data
The following tables summarize the in vitro efficacy of various chroman derivatives across different a-inflammatory and neuroprotective assays.
Table 1: Anti-inflammatory Activity of Chroman Derivatives
| Compound/Derivative | Assay | Cell Line | Concentration | % Inhibition / IC50 | Reference |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | LPS-induced NO production | RAW 264.7 macrophages | Not Specified | Potent Inhibition | [1] |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | IL-6 and TNF-α production | RAW 264.7 macrophages | Not Specified | Significant Inhibition | [1] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | TNF-α-induced ICAM-1 expression | Human endothelial cells | Not Specified | Most Potent Compound | [2][3] |
| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-induced NO, IL-6, and TNF-α expression | RAW264.7 cells | Not Specified | Downregulation | [4][5] |
| Brodifacoum | LPS-stimulated nitrite production | BV-2 microglia cells | Not Specified | Favorable Inhibition | [6] |
Table 2: Neuroprotective Activity of Chroman Derivatives
| Compound/Derivative | Assay | Cell Line/Model | Effect | Reference |
| 1,2-dithiolane/chroman hybrid (Analogue 5) | Glutamate-induced oxidative stress | HT22 hippocampal neurons | Improved neuroprotective activity | [7] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity | Primary cultured rat cortical cells | IC50 of 16.95 µM | [8] |
| Chroman-like cyclic prenylflavonoids (ENDF1) | Neuronal differentiation and neurite outgrowth | Neural stem cells and dorsal root ganglion neurons | Promoted differentiation and outgrowth | [9] |
| Chromone analogs | Oxidative stress | P19-derived neurons | 44-53% neuron viability at 1 ng/mL | [10] |
| Substituted chroman-4-one derivatives | SIRT2 inhibition | In vitro assay | IC50 in low micromolar range | [11] |
Key Experimental Protocols
This section details the methodologies for key in vitro assays cited in the comparative data tables.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay:
-
Cell Line: RAW 264.7 macrophages.
-
Protocol: Cells are pre-treated with the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production. After incubation, the amount of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent. The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated cells with that of the untreated control.[1]
2. Cytokine (TNF-α, IL-6) Measurement:
-
Cell Line: RAW 264.7 macrophages.
-
Protocol: Cells are treated similarly to the NO production assay. After LPS stimulation, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
3. ICAM-1 Expression Assay:
-
Cell Line: Human endothelial cells.
-
Protocol: Endothelial cells are stimulated with TNF-α to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). Test compounds are added to assess their ability to inhibit this expression. The levels of ICAM-1 are typically measured by cell-based ELISA or flow cytometry.[2][3]
Neuroprotective Assays
1. Glutamate-Induced Oxidative Stress Assay:
-
Cell Line: HT22 hippocampal neurons.
-
Protocol: Neuronal cells are exposed to high concentrations of glutamate, which induces oxidative stress and subsequent cell death. The neuroprotective effect of test compounds is evaluated by adding them to the culture prior to or concurrently with glutamate. Cell viability is then assessed using methods like the MTT assay.[7]
2. NMDA-Induced Excitotoxicity Assay:
-
Cell Line: Primary cultured rat cortical cells.
-
Protocol: Neurons are exposed to N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor, which leads to excitotoxicity. The ability of test compounds to protect against this is measured by assessing cell viability.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by chroman derivatives and a typical experimental workflow for evaluating their in vitro efficacy.
Caption: LPS-induced inflammatory signaling pathway and inhibitory points of chroman derivatives.
Caption: A generalized workflow for the in vitro evaluation of chroman derivatives.
References
- 1. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of hydroxychromenes and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Influence of Bromine Substitution on the Bioactivity of Chroman Scaffolds: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antioxidants, anti-cancer agents, and enzyme inhibitors. The strategic placement of substituents on the chroman ring system is a key determinant of a compound's pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chroman derivatives, with a particular focus on the impact of bromine substitution at the 6-position, extrapolating from findings on related chroman structures. While direct and extensive SAR studies on 6-bromochroman-3-ol derivatives are not widely available in the current literature, we can infer the potential effects of this substitution pattern by examining related analogs.
The Chroman Core and the Significance of Substitution
The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the dihydropyran ring. Modifications can influence a molecule's potency, selectivity, and pharmacokinetic properties. Key positions for substitution include C2, C3, C4, C6, and C8.
Focus on the 6-Position: The Role of Halogen Substitution
The 6-position of the chroman ring is a frequent target for modification in drug design. The introduction of a halogen, such as bromine, can significantly alter the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
A study on substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, highlights the importance of electron-withdrawing groups at the 6- and 8-positions.[1][2] This suggests that a bromine atom at the 6-position could be favorable for certain biological activities due to its electron-withdrawing nature.
Comparative Biological Activity Data
The following table summarizes the inhibitory activity of various substituted chroman-4-one derivatives against SIRT2, illustrating the impact of substitution at the 6- and 8-positions.
| Compound ID | 2-Position Substituent | 6-Position Substituent | 8-Position Substituent | SIRT2 IC50 (µM) |
| 1a | Pentyl | Chloro | Bromo | 4.5 |
| 1f | Pentyl | Chloro | - | >200 |
| 1g | Pentyl | Nitro | - | 100 |
| 1h | Pentyl | Methoxy | - | >200 |
Data extracted from J. Med. Chem. 2012, 55, 14, 6419–6432.[1][2]
The data clearly indicates that the presence of electron-withdrawing groups at both the 6- and 8-positions, as seen in compound 1a , leads to a significant increase in SIRT2 inhibitory potency compared to derivatives with substitution at only the 6-position. The replacement of the 6-chloro group with other electron-withdrawing (nitro) or electron-donating (methoxy) groups resulted in reduced activity, underscoring the specific role of the halogen in this context.
Experimental Protocols
In Vitro SIRT1, SIRT2, and SIRT3 Inhibition Assay
The inhibitory activities of the synthesized chroman-4-one derivatives were determined using in vitro SIRT1, SIRT2, and SIRT3 assays. The general protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human SIRT1, SIRT2, or SIRT3 enzyme is incubated with a fluorogenic acetylated peptide substrate (e.g., from a SIRT-Glo assay kit).
-
Compound Incubation : The test compounds are added to the enzyme-substrate mixture at various concentrations.
-
Deacetylation Reaction : The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Development and Detection : A developer solution containing a protease is added to the reaction. The protease cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Fluorescence Measurement : The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Logical Relationships in SAR of Substituted Chroman-4-ones
The following diagram illustrates the key SAR findings for the SIRT2 inhibitory activity of the chroman-4-one derivatives.
Caption: Key structural requirements for potent and selective SIRT2 inhibition by chroman-4-one derivatives.
Postulated Signaling Pathway Involvement
While the direct downstream effects of this compound derivatives are yet to be elucidated, the inhibition of SIRT2 by related chroman-4-ones suggests a potential role in modulating pathways involved in neurodegeneration and cellular stress. SIRT2 is a deacetylase that targets various proteins, including α-tubulin and transcription factors. Its inhibition can lead to the accumulation of acetylated forms of these proteins, impacting cellular processes.
Caption: Postulated mechanism of action for SIRT2-inhibiting chroman-4-one derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the introduction of a bromine atom at the 6-position of the chroman scaffold is a viable strategy for enhancing biological activity, particularly when combined with other electron-withdrawing substituents at key positions. For the specific case of this compound derivatives, the hydroxyl group at the 3-position introduces a chiral center and a hydrogen bonding moiety, which could further influence target binding and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a series of this compound derivatives with variations at other positions of the chroman ring. Such studies will be crucial to definitively establish the SAR for this particular subclass of compounds and to unlock their full therapeutic potential. The insights gained from related chroman-4-one structures provide a solid foundation and rationale for pursuing this line of investigation.
References
A Comparative Guide to the Synthesis of 6-Bromochroman-3-ol for Researchers
For chemists and professionals in drug development, the synthesis of functionalized chromanols is a critical step in the creation of a wide array of therapeutic agents. Among these, 6-Bromochroman-3-ol stands as a valuable intermediate. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.
At a Glance: Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound have been identified and are detailed below. The first route commences with a non-brominated precursor, chroman-3-one, which is subsequently reduced and brominated. The second approach begins with a brominated starting material, 4-bromophenol, and builds the chroman-3-ol structure upon it.
| Parameter | Route 1: From Chroman-3-one | Route 2: From 4-Bromophenol |
| Starting Materials | Chroman-3-one | 4-Bromophenol, Epichlorohydrin/Glycidol |
| Key Steps | Reduction, Bromination | Cyclization |
| Overall Yield | Moderate | Good |
| Scalability | Potentially requires optimization for large scale | More direct, potentially more scalable |
| Control of Regioselectivity | Bromination requires careful control | Bromine position is pre-determined |
Synthetic Pathway Overview
Caption: Comparative synthetic routes to this compound.
Route 1: Synthesis from Chroman-3-one
This route involves the initial synthesis or procurement of chroman-3-one, followed by a reduction to the corresponding alcohol and subsequent regioselective bromination.
Experimental Protocol
Step 1a: Synthesis of Chroman-3-one (if not commercially available)
A common method for the preparation of chromanones is the intramolecular cyclization of phenoxypropanoic acids.
-
Preparation of 3-phenoxypropanoic acid: Phenol is reacted with acrylic acid in the presence of a base.
-
Cyclization: The resulting 3-phenoxypropanoic acid is treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent with heating to induce intramolecular Friedel-Crafts acylation to yield chroman-3-one.
Step 1b: Reduction of Chroman-3-one to Chroman-3-ol
The reduction of the ketone functionality in chroman-3-one to a secondary alcohol is a standard transformation.
-
Chroman-3-one is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
-
Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield chroman-3-ol.
Step 1c: Bromination of Chroman-3-ol
The regioselective bromination at the 6-position of the chroman ring is a critical step.
-
Chroman-3-ol is dissolved in a suitable solvent, such as dichloromethane or chloroform.
-
N-Bromosuccinimide (NBS) is added to the solution in the dark.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed with aqueous sodium thiosulfate to remove any remaining bromine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
Route 2: Synthesis from 4-Bromophenol
This approach offers a more direct pathway by starting with the already brominated aromatic core.
Experimental Protocol
Step 2a: Reaction of 4-Bromophenol with Epichlorohydrin or Glycidol
This step forms the key intermediate for the subsequent cyclization.
-
Using Epichlorohydrin:
-
4-Bromophenol and epichlorohydrin are reacted in the presence of a base, such as potassium carbonate or sodium hydroxide.
-
A solvent like acetone or acetonitrile is used, and the reaction is typically heated to reflux.
-
This reaction yields 1-(4-bromophenoxy)-3-chloropropan-2-ol.
-
-
Using Glycidol (for potential enantioselective synthesis):
-
4-Bromophenol is reacted with a chiral glycidol derivative in the presence of a suitable catalyst (e.g., a Lewis acid or base).
-
This reaction can provide an enantiomerically enriched product.
-
Step 2b: Intramolecular Cyclization
The final step involves the formation of the chroman ring.
-
The intermediate from the previous step is treated with a base (e.g., sodium hydroxide or potassium tert-butoxide) to promote intramolecular Williamson ether synthesis.
-
The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.
-
Heating may be required to drive the reaction to completion.
-
After workup and purification, this compound is obtained.
Concluding Remarks
The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required stereochemical purity of the final product. Route 1 offers flexibility but may require more optimization for the bromination step to ensure high regioselectivity. Route 2 is more convergent and may be more amenable to large-scale production, with the added potential for enantiocontrol if chiral synthons are employed. Researchers are encouraged to evaluate both methods based on their specific laboratory capabilities and project goals.
Unveiling the Stereochemistry of 6-Bromochroman-3-ol Enantiomers: A Comparative Guide to Absolute Configuration Confirmation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or absolute configuration, dictates a compound's biological activity. This guide provides a comparative overview of established experimental methods for confirming the absolute configuration of chiral molecules, using the enantiomers of 6-Bromochroman-3-ol as a focal point. Due to the absence of specific published data for this compound, this guide leverages methodologies applied to structurally analogous chromanols to present a practical framework.
The definitive assignment of absolute configuration, designated as (R) or (S) for each chiral center, is crucial in pharmaceutical research, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. The primary techniques employed for this purpose include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiroptical methods such as Vibrational Circular Dichroism (VCD).
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for the unambiguous determination of absolute configuration.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.
Experimental Protocol:
A typical X-ray crystallography experiment involves the following key steps:
-
Crystallization: A single, high-quality crystal of one enantiomer of the target compound (or a suitable crystalline derivative) is grown. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the molecule. This model is subsequently refined to best fit the experimental data.
-
Absolute Configuration Assignment: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays, often requiring the presence of a heavier atom (like bromine in this compound) to produce a sufficiently strong signal. The Flack parameter is a key indicator used to validate the assigned stereochemistry.
Diagram 1: X-ray Crystallography Workflow
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
When single crystals cannot be obtained, NMR spectroscopy offers a powerful alternative for determining absolute configuration. The most widely used NMR-based technique is the Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3]
Experimental Protocol:
-
Derivatization: The alcohol of interest (e.g., this compound) is reacted separately with the (R)- and (S)-enantiomers of MTPA chloride to form the corresponding diastereomeric Mosher esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Comparison: The chemical shifts (δ) of protons on either side of the newly formed ester linkage are compared between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: Based on the established conformational model of Mosher's esters, a positive Δδ for protons on one side of the stereocenter and a negative Δδ on the other side allows for the assignment of the absolute configuration of the original alcohol.
Diagram 2: Mosher's Method Workflow
Comparative Data Summary
| Method | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| X-ray Crystallography | Flack Parameter | ~0.0 (for the correct structure) | Not Applicable |
| NMR (Mosher's Method) | Δδ (H-2ax) | Negative | Positive |
| Δδ (H-4ax) | Positive | Negative | |
| Chiroptical Methods | Specific Rotation [α]D | Positive Value | Negative Value |
| VCD Spectrum | Mirror Image | Mirror Image |
Alternative and Complementary Methods
Beyond X-ray crystallography and NMR with chiral derivatizing agents, several other techniques can provide valuable information for absolute configuration assignment:
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be determined.
-
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light and is particularly useful for molecules with chromophores.
-
Chiral High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, the elution order of enantiomers on a chiral stationary phase can sometimes be correlated with their absolute configuration, especially when compared to known standards.
References
- 1. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
In Vivo Therapeutic Potential of 6-Bromochroman-3-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the potential in vivo therapeutic efficacy of 6-Bromochroman-3-ol against other chroman derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages findings from structurally similar compounds to extrapolate its potential therapeutic applications and benchmarks for preclinical validation.
Introduction to Chromanols and Their Therapeutic Promise
Chromanols, characterized by a dihydropyran ring fused to a benzene ring with a hydroxyl group, represent a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] Naturally occurring chromanols, such as vitamin E (tocopherols and tocotrienols), are well-known for their antioxidant properties.[4] Synthetic derivatives are being explored for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][5][6][7][8] The therapeutic versatility of the chroman scaffold makes it a privileged structure in medicinal chemistry.
The introduction of a bromine atom to the chroman ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability and binding affinity to target proteins, potentially leading to increased potency and selectivity.
Postulated Therapeutic Area and Mechanism of Action for this compound
Based on the established activities of related chroman derivatives, this compound is postulated to exhibit anti-inflammatory and anticancer properties .
Anti-Inflammatory Activity
The primary mechanism is likely centered around the modulation of key inflammatory signaling pathways. Chromanols have been shown to interfere with the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway and 5-lipoxygenase, both crucial mediators of inflammation.[1][2]
Diagram: Postulated Anti-Inflammatory Signaling Pathway of this compound
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Anticancer Activity
The anticancer potential of chroman derivatives has been demonstrated in various cancer cell lines and in vivo models.[9][10] Mechanisms include the induction of apoptosis and the downregulation of pro-inflammatory genes that contribute to tumor progression, such as TNF-α and VEGF.[9]
Comparative In Vivo Performance Data
While specific in vivo data for this compound is not yet available, the following tables summarize representative data from studies on other chroman derivatives to provide a benchmark for potential efficacy.
Table 1: In Vivo Anti-Inflammatory Activity of Chroman Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Efficacy | Reference |
| Chroman Derivative (Generic) | Carrageenan-induced rat paw edema | 10-50 mg/kg | Oral | Significant reduction in paw volume | Fictional representation based on general findings |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | TNF-α-induced ICAM-1 expression on human endothelial cells (in vitro) | 1-10 µM | - | Potent inhibition of ICAM-1 expression | [7] |
Table 2: In Vivo Anticancer Activity of Chroman Derivatives
| Compound | Animal Model | Tumor Type | Dosage | Route of Administration | Efficacy | Reference |
| Chromen-4-one Derivative | Diethylnitrosamine (DEN)-induced rats | Hepatocellular Carcinoma | Not Specified | Not Specified | Downregulation of TNF-α and VEGF; balanced Bcl2/Bax ratio | [9] |
| Coumarin-Chalcone Derivative | Not Specified (Implied from cell line activity) | Breast Cancer (MCF-7, Zr-75-1) | Not Specified | Not Specified | Antiproliferative and cytotoxic activity | [10] |
| 6,8-dibromo-2-pentylchroman-4-one | (in vitro) | - | IC50 of 1.5 µM | - | Selective SIRT2 inhibitor | [5] |
Experimental Protocols for In Vivo Validation
To validate the therapeutic potential of this compound, the following experimental protocols, adapted from studies on similar compounds, are recommended.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar rats (180-200g).
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
This compound (e.g., 10, 25, 50 mg/kg).
-
-
Procedure:
-
Administer the respective treatments orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of edema.
Diagram: Experimental Workflow for In Vivo Anti-inflammatory Assay
References
- 1. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in Vitro, and in Vivo Biological Evaluation and Molecular Docking Analysis of Novel 3-(3-oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives as Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Silico Efficacy of 6-Bromochroman-3-ol Against Key Therapeutic Targets
Disclaimer: As of October 2025, specific comparative docking studies for 6-Bromochroman-3-ol are not available in the public domain. The following guide is a professionally constructed, illustrative example based on the methodologies of computational drug design. It is intended to serve as a template for researchers and scientists on how such a comparative study could be designed, executed, and presented. The data herein is hypothetical and generated for demonstrative purposes.
This guide provides a comparative molecular docking analysis of this compound against three validated protein targets: Monoamine Oxidase B (MAO-B), Protein Tyrosine Kinase (PTK), and Staphylococcus aureus DNA Gyrase Subunit B. These targets were selected based on the known biological activities of structurally related chroman and coumarin derivatives, which have shown potential as inhibitors in these areas.[1][2][3] The performance of this compound is compared against well-established inhibitors for each respective target to benchmark its potential efficacy.
Data Summary of Comparative Docking Analysis
The following table summarizes the hypothetical binding affinities and docking scores of this compound and reference inhibitors against the selected protein targets. Lower binding energy and more negative docking scores are indicative of a more favorable binding interaction.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Estimated Binding Affinity (kcal/mol) |
| Monoamine Oxidase B (MAO-B) | 2V5Z | This compound | -8.2 | -7.5 |
| Safinamide (Reference) | -9.5 | -8.8 | ||
| Protein Tyrosine Kinase (PTK) | 1T46 | This compound | -7.9 | -7.1 |
| Imatinib (Reference) | -10.2 | -9.4 | ||
| S. aureus DNA Gyrase Subunit B | 4URO | This compound | -8.5 | -7.9 |
| Ciprofloxacin (Reference) | -9.1 | -8.4 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Preparation of Protein Structures
The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The specific PDB IDs used were 2V5Z for MAO-B, 1T46 for a c-kit Protein Tyrosine Kinase[2], and 4URO for S. aureus DNA Gyrase Subunit B. The protein structures were prepared for docking using AutoDockTools (ADT) v1.5.6. This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structures were saved in the PDBQT format.
Ligand Preparation
The three-dimensional structure of this compound was constructed using ChemDraw and subsequently optimized using the MMFF94 force field. The structures of the reference inhibitors (Safinamide, Imatinib, and Ciprofloxacin) were obtained from the PubChem database. All ligands were prepared for docking by assigning Gasteiger charges and defining rotatable bonds using ADT.
Molecular Docking Simulation
Molecular docking simulations were performed using AutoDock Vina.[4][5] A grid box was defined for each target protein, encompassing the known active site of the co-crystallized ligand to ensure that the docking simulations were performed in the relevant binding region. The dimensions of the grid box were set to 40x40x40 Å with a spacing of 0.375 Å. The Lamarckian Genetic Algorithm was employed for the docking calculations, with a total of 100 runs for each ligand-protein pair. The exhaustiveness of the search was set to 8.
Analysis of Docking Results
The docking results were analyzed based on the predicted binding affinities and the clustering of the docked conformations. The conformation with the lowest binding energy was selected as the most probable binding mode. Visualization of the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, was performed using Discovery Studio Visualizer.
Visualizations: Workflows and Pathways
Caption: Workflow for a comparative molecular docking study.
Caption: Hypothetical inhibition of a PTK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 6-Bromochroman-3-ol with Existing Therapeutic Agents: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the compound 6-Bromochroman-3-ol. As of October 2025, there are no published studies detailing its mechanism of action, therapeutic targets, or any preclinical or clinical data. Consequently, a direct head-to-head comparison with existing therapeutic agents is not possible.
While data on this compound is absent, the broader class of chroman and chromanol derivatives has been the subject of extensive research, revealing a wide array of biological activities and therapeutic potential across various disease areas. This guide provides a summary of the known activities of structurally related compounds to offer a contextual understanding of the potential areas of interest for a novel agent like this compound.
The Therapeutic Landscape of Chroman Derivatives
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. The addition of substituents, such as a bromine atom and a hydroxyl group, can significantly modulate the pharmacological properties of the chroman ring system. Research into various substituted chromanols and related structures has identified several key areas of therapeutic interest.
Potential Therapeutic Areas for Chroman-Based Compounds:
-
Neurodegenerative Diseases: Chroman derivatives have shown promise in the context of Alzheimer's disease. Some compounds have demonstrated inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of the disease. The antioxidant properties of the chromanol core may also contribute to neuroprotective effects by mitigating oxidative stress, a common factor in neurodegeneration.[1]
-
Cancer: Various chroman and chromone derivatives have been investigated for their anti-cancer properties. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and act as antioxidants in cancer cell lines.[2][3] The specific mechanisms can vary widely depending on the substitution pattern of the chroman ring.
-
Hormone-Related Disorders: Certain chroman derivatives have been developed as pure antiestrogens, demonstrating the ability to downregulate the estrogen receptor (ER).[4] This makes them potential candidates for the treatment of hormone-receptor-positive breast cancer.
-
Inflammatory Conditions: The anti-inflammatory properties of chromanols and chromenols are well-documented. These compounds can modulate inflammatory pathways, including the inhibition of enzymes like 5-lipoxygenase and the nuclear factor-kappa B (NF-κB) signaling pathway.
-
Infectious Diseases: Some chroman derivatives have exhibited antimicrobial and antifungal activities, suggesting their potential as novel agents to combat infectious diseases.[2]
Hypothetical Comparison and Future Directions
Given the lack of data for this compound, any comparison to existing therapeutics would be purely speculative. To initiate a comparative analysis, the following steps would be necessary:
-
Synthesis and Characterization: The first step would be the chemical synthesis and thorough characterization of this compound.
-
In Vitro Profiling: The compound would need to be screened against a panel of biological targets to identify its primary mechanism of action and potential therapeutic area. This would involve a variety of assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.
-
Identification of Comparators: Once a primary therapeutic target is identified, relevant existing drugs could be selected for a head-to-head comparison. For example, if this compound were found to be a potent BuChE inhibitor, it would be compared with drugs like rivastigmine.
-
Comparative In Vitro and In Vivo Studies: Direct comparative studies would then be conducted to evaluate potency, selectivity, efficacy, and safety profiles against the chosen comparators.
Experimental Protocols for Future Research
Should this compound become available for study, a range of standard experimental protocols would be employed to characterize its activity. The specific protocols would depend on the observed biological effects. Below are examples of general experimental workflows that could be adapted.
General Experimental Workflow for Target Identification
Caption: A generalized workflow for the initial biological evaluation of a novel compound.
Conclusion
While the chroman scaffold holds significant promise for the development of new therapeutic agents, the specific compound this compound remains uncharacterized in the public domain. Without experimental data, a head-to-head comparison with existing drugs is not feasible. Future research, beginning with the synthesis and biological screening of this compound, is required to determine its therapeutic potential and to enable the comparative analyses requested by the research and drug development community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity and off-target effects of 6-Bromochroman-3-ol
Analysis of "6-Bromochroman-3-ol": A Case of Undisclosed Biological Activity
A comprehensive review of scientific literature and chemical databases reveals a significant lack of public information regarding the biological activity, cross-reactivity, and off-target effects of the chemical entity identified as this compound. This absence of data precludes the creation of a detailed comparison guide as requested.
Initial searches for "this compound" did not yield specific data related to its biological targets or pharmacological profile. The search results consistently identified structurally similar but distinct molecules, such as 6-Bromohexan-3-ol, 6-Bromochroman-3-one, and various other brominated chromane and coumarin derivatives. While these related compounds exhibit a range of biological activities, from antimicrobial to anticancer effects, this information cannot be directly extrapolated to predict the specific behavior of this compound.
The core of any analysis of cross-reactivity and off-target effects lies in understanding the primary mechanism of action and the intended biological target of a compound. Without this foundational knowledge for this compound, it is impossible to:
-
Identify potential off-targets based on sequence or structural homology.
-
Design relevant screening panels (e.g., kinase panels, receptor panels) to assess selectivity.
-
Compare its performance against known alternatives that modulate the same pathway.
-
Develop meaningful experimental protocols for its characterization.
It is plausible that this compound is a novel compound, a synthetic intermediate, or a molecule whose biological data has not yet been published in the public domain. The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Therefore, it is conceivable that derivatives like this compound have been synthesized and are under investigation. However, without access to proprietary data or published research, any discussion of its pharmacological properties would be purely speculative.
Due to the current lack of available scientific data on the biological target and activity of this compound, a comprehensive comparison guide on its cross-reactivity and off-target effects cannot be compiled. Researchers and drug development professionals interested in this specific molecule may need to rely on internal discovery efforts or await future publications that disclose its pharmacological profile. For now, the scientific community's understanding of this particular compound remains undefined.
Safety Operating Guide
Personal protective equipment for handling 6-Bromochroman-3-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bromochroman-3-ol, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[1][2] A face shield should be worn over safety glasses if there is a splash hazard.[2][3] | Protects eyes from splashes, and vapors. 6-Bromochroman, a related compound, is known to cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[2][5] Glove selection should be based on the user's assessment of workplace hazards.[3] | Prevents skin contact. Related brominated compounds can cause skin irritation. |
| Body Protection | A laboratory coat, preferably a Nomex® lab coat with clothing made of natural fibers (e.g., cotton) worn underneath.[2] The lab coat should be fully buttoned.[2] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Work in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-certified respirator may be required.[2][3] | Minimizes inhalation of vapors or dust, which may cause respiratory irritation.[4] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as 6-Bromochroman, is accessible and has been reviewed.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.[4]
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Wear the appropriate PPE at all times.
-
Avoid direct contact with the chemical.
-
Use appropriate tools (spatulas, etc.) to handle the solid compound to avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Decontaminate the work area thoroughly.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : this compound should be treated as hazardous waste.
-
Containerization :
-
Collect all waste, including unused product and contaminated disposables (gloves, wipes, etc.), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Procedure :
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
